Trilostane-d3
Description
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Structure
3D Structure
Properties
Molecular Formula |
C20H27NO3 |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(1S,2R,6R,8S,11S,12S,15S,16S)-14,14,15-trideuterio-5,15-dihydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile |
InChI |
InChI=1S/C20H27NO3/c1-18-7-6-14-12(13(18)3-4-15(18)22)5-8-20-17(24-20)16(23)11(10-21)9-19(14,20)2/h12-15,17,22-23H,3-9H2,1-2H3/t12-,13-,14-,15-,17+,18-,19+,20+/m0/s1/i4D2,15D |
InChI Key |
KVJXBPDAXMEYOA-HTOIPYNASA-N |
Isomeric SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CC[C@]45[C@@]3(CC(=C([C@H]4O5)O)C#N)C)C)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC45C3(CC(=C(C4O5)O)C#N)C |
Origin of Product |
United States |
Foundational & Exploratory
What is Trilostane-d3 and its chemical structure
An In-Depth Technical Guide to Trilostane-d3
Introduction
This compound is the deuterium-labeled analogue of Trilostane, a potent and competitive inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system.[1][2] In the fields of pharmaceutical research and drug development, deuterated compounds like this compound serve as critical internal standards for quantitative bioanalysis.[2] The near-identical physicochemical properties to the parent drug, combined with a distinct mass difference, make them ideal for use in isotope dilution mass spectrometry, particularly with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] This approach ensures high accuracy and precision in pharmacokinetic and metabolic studies by correcting for variability during sample preparation and analysis.[3]
The parent compound, Trilostane, is a synthetic steroid analogue that functions by reversibly blocking a key enzyme in the steroidogenesis pathway. This inhibition effectively reduces the synthesis of several steroid hormones, including cortisol and aldosterone. Clinically, Trilostane is primarily used in veterinary medicine for the management of hyperadrenocorticism (Cushing's syndrome) in dogs. It has also been used in humans to treat Cushing's syndrome, Conn's syndrome (hyperaldosteronism), and certain types of breast cancer, though it was withdrawn from the U.S. market for human use.
This guide provides a comprehensive overview of this compound, its chemical properties, its role in experimental settings, and the mechanism of its parent compound.
Chemical Structure and Properties
This compound is structurally identical to Trilostane, with the exception of three hydrogen atoms being replaced by deuterium isotopes. This isotopic substitution is typically engineered at positions unlikely to be involved in metabolic processes to ensure the stability of the label. The chemical name reveals the deuterium placement at the 7 and 8 positions of the steroid core: (1aR,4aR,4bS,6aS,7S,9aS,9bS,11aS)-2,7-Dihydroxy-4a,6a-dimethyl-1a,4,4a,4b,5,6,6a,7,8,9,9a,9b,10,11-tetradecahydrocyclopentaphenanthro[1,10a-b]oxirene-3-carbonitrile-7,8,8-d3.
Data Presentation
The following table summarizes and compares the key quantitative data for Trilostane and its deuterated analogue, this compound.
| Property | Trilostane | This compound |
| Chemical Structure | C₂₀H₂₇NO₃ | C₂₀H₂₄D₃NO₃ |
| Molecular Weight | 329.43 g/mol | 332.46 g/mol |
| CAS Number | 13647-35-3 | 2026644-48-2 |
| Appearance | White to off-white powder | Not specified (typically solid) |
| Solubility | Soluble in DMSO (>10 mM) | Not specified (expected to be similar to Trilostane) |
| IUPAC Name | (1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.0²,⁸.0⁶,⁸.0¹²,¹⁶]octadec-4-ene-4-carbonitrile | (1aR,4aR,4bS,6aS,7S,9aS,9bS,11aS)-2,7-Dihydroxy-4a,6a-dimethyl-1a,4,4a,4b,5,6,6a,7,8,9,9a,9b,10,11-tetradecahydrocyclopentaphenanthro[1,10a-b]oxirene-3-carbonitrile-7,8,8-d3 |
Mechanism of Action of Trilostane
Trilostane exerts its pharmacological effect by targeting the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme, which is critical for the synthesis of nearly all steroid hormones. It acts as a competitive and reversible inhibitor, preventing the conversion of Δ⁵-3β-hydroxysteroids to Δ⁴-3-ketosteroids. This blockade occurs at early stages of the steroidogenic cascade, impacting the production of glucocorticoids, mineralocorticoids, and adrenal androgens. The primary therapeutic outcome is a significant reduction in circulating cortisol levels.
References
The Gold Standard in Bioanalysis: A Technical Guide to Trilostane-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the precision and reliability of analytical data are paramount. The use of stable isotope-labeled internal standards, especially deuterated compounds, has become the "gold standard" for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This technical guide provides an in-depth exploration of the mechanism of action of Trilostane-d3 as an internal standard for the quantification of the drug Trilostane, complete with detailed experimental protocols and data presentation.
The Core Principle: Mitigating Analytical Variability with a Deuterated Internal Standard
The fundamental challenge in quantitative bioanalysis is accounting for the inherent variability introduced during sample preparation and instrumental analysis. Factors such as incomplete extraction recovery, matrix effects (ion suppression or enhancement), and fluctuations in instrument response can all contribute to inaccurate quantification of the target analyte.[1]
A deuterated internal standard, such as this compound, is a version of the analyte of interest where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle modification in mass allows the mass spectrometer to differentiate between the analyte and the internal standard. However, their physicochemical properties remain nearly identical, ensuring they behave similarly throughout the entire analytical workflow, from extraction to ionization.[1] By adding a known concentration of this compound to each sample at the beginning of the workflow, it experiences the same losses and matrix effects as the endogenous Trilostane. The final quantification is based on the ratio of the analyte's signal to the internal standard's signal, effectively normalizing for most sources of analytical error.[1]
The primary mechanism of action of this compound as an internal standard lies in its ability to co-elute with Trilostane during liquid chromatography while being distinguishable by the mass spectrometer. This co-elution is critical because it ensures both compounds are subjected to the same matrix environment at the same point in time as they enter the mass spectrometer's ion source, thus providing the most accurate compensation for matrix-induced signal variations.
Physicochemical Properties: Trilostane vs. This compound
The efficacy of a deuterated internal standard is contingent on its physicochemical properties being virtually identical to the analyte. The substitution of hydrogen with deuterium results in a negligible change in properties such as polarity, pKa, and solubility, leading to near-identical behavior during sample preparation and chromatography.
| Property | Trilostane | This compound | Rationale for Use as Internal Standard |
| Molecular Formula | C₂₀H₂₇NO₃ | C₂₀H₂₄D₃NO₃ | The presence of three deuterium atoms provides a sufficient mass shift for MS detection without significantly altering chemical behavior. |
| Molecular Weight | 329.44 g/mol | 332.46 g/mol | The +3 Da mass difference is easily resolved by a triple quadrupole mass spectrometer. |
| Chromatographic Behavior | Co-elutes with this compound | Co-elutes with Trilostane | Ensures both compounds experience the same matrix effects at the same retention time. |
| Ionization Efficiency | Nearly identical to this compound | Nearly identical to Trilostane | Allows for accurate ratio-based quantification, compensating for ion suppression or enhancement. |
| Extraction Recovery | Nearly identical to this compound | Nearly identical to Trilostane | Compensates for analyte loss during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction. |
Experimental Protocol: Quantification of Trilostane in Canine Plasma using LC-MS/MS
This section outlines a representative experimental protocol for the quantitative analysis of Trilostane in canine plasma using this compound as an internal standard. This protocol is synthesized from established bioanalytical methods for steroids and related compounds in veterinary species.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a robust method for cleaning up complex biological samples like plasma prior to LC-MS/MS analysis.
-
Plasma Collection: Collect canine whole blood in EDTA-containing tubes. Centrifuge at 3000 x g for 10 minutes to separate the plasma. Store plasma samples at -80°C until analysis.
-
Sample Pre-treatment: Thaw plasma samples on ice. To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol) and vortex briefly.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters for the analysis of Trilostane and this compound.
| Parameter | Setting |
| LC System | Waters Acquity UPLC or equivalent |
| Column | Acquity BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, increase to 95% B over 5 minutes, hold for 1 minute, return to 30% B and re-equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Mass Spectrometer | Waters Quattro Premier XE Triple Quadrupole MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Multiple Reaction Monitoring (MRM) Transitions
The following are hypothetical, yet plausible, MRM transitions for Trilostane and this compound. These would be optimized during method development.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Trilostane | 330.2 | 109.1 | 30 | 25 |
| This compound | 333.2 | 112.1 | 30 | 25 |
Data Presentation: Method Validation Summary
A validated bioanalytical method is essential for regulatory submissions and reliable study outcomes. The following table summarizes typical validation parameters for an LC-MS/MS assay for Trilostane using this compound.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | Dependent on expected concentrations | 1 - 1000 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | Within ± 10% |
| Recovery | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 10% |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, with acceptable precision and accuracy | 1 ng/mL |
Visualizing the Workflow and Rationale
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical basis for using this compound as an internal standard.
Caption: Experimental workflow for Trilostane quantification.
References
Synthesis and Isotopic Labeling of Trilostane-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a proposed method for the synthesis and isotopic labeling of Trilostane-d3. Due to the limited availability of a complete, published experimental protocol for the synthesis of this compound, this guide outlines a plausible synthetic pathway based on the known synthesis of unlabeled Trilostane and established methods for deuterium labeling of steroid precursors. The experimental protocols and quantitative data presented herein are therefore illustrative and based on established chemical principles.
Introduction
Trilostane, with the chemical structure (4α,5α,17β)-4,5-epoxy-17-hydroxy-3-oxoandrostane-2α-carbonitrile, is a competitive inhibitor of the 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase enzyme system. This inhibition effectively reduces the synthesis of several steroid hormones, including cortisol and aldosterone.[1][2] Isotopically labeled analogues of pharmaceutical compounds, such as this compound, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis.[3]
This guide focuses on a proposed synthesis of a deuterated Trilostane analogue, specifically targeting the introduction of deuterium atoms at the 6 and 7 positions of the steroid backbone, leading to [6,7-d2]Trilostane. This approach is based on a published synthesis of [6,7-d2]trilostane which utilizes the catalytic deuteration of an unsaturated steroid precursor.[4][5]
Proposed Synthetic Pathway
The proposed synthesis of this compound commences with the commercially available starting material, androsta-4,6-dien-3,17-dione. The key isotopic labeling step involves the catalytic deuteration of the diene system to introduce two deuterium atoms at positions 6 and 7. Subsequent chemical transformations would then convert the deuterated intermediate into the final this compound product.
A plausible multi-step synthesis is outlined below:
-
Catalytic Deuteration: Androsta-4,6-dien-3,17-dione is subjected to catalytic deuteration using deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), to yield [6,7-d2]androst-4-ene-3,17-dione.
-
Protection of the 17-keto group: The 17-keto group is selectively protected, for example, as a ketal, to prevent its reaction in subsequent steps.
-
Epoxidation: The double bond at the 4,5-position is epoxidized to form the 4α,5α-epoxide.
-
Introduction of the 2α-carbonitrile group: A nitrile group is introduced at the 2α-position.
-
Reduction of the 17-keto group: The protecting group at the 17-position is removed, and the ketone is reduced to the 17β-hydroxyl group.
-
Formation of the 3-oxo group: The final step involves the formation of the 3-oxo functionality to yield Trilostane-d2.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the key steps in the proposed synthesis of this compound.
Step 1: Catalytic Deuteration of Androsta-4,6-dien-3,17-dione
Objective: To synthesize [6,7-d2]androst-4-ene-3,17-dione.
Materials:
-
Androsta-4,6-dien-3,17-dione
-
10% Palladium on Carbon (Pd/C)
-
Deuterium gas (D2)
-
Ethyl acetate (anhydrous)
Procedure:
-
A solution of androsta-4,6-dien-3,17-dione in anhydrous ethyl acetate is placed in a high-pressure hydrogenation vessel.
-
A catalytic amount of 10% Pd/C is added to the solution.
-
The vessel is sealed and flushed several times with nitrogen gas before being evacuated.
-
Deuterium gas is introduced into the vessel to the desired pressure.
-
The reaction mixture is stirred vigorously at room temperature for a specified period.
-
Upon completion, the reaction vessel is carefully depressurized, and the catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to yield the crude [6,7-d2]androst-4-ene-3,17-dione, which can be purified by recrystallization or column chromatography.
Subsequent Synthetic Steps
The subsequent steps for the conversion of [6,7-d2]androst-4-ene-3,17-dione to Trilostane-d2 would follow established procedures for the synthesis of unlabeled Trilostane, with appropriate modifications for the deuterated intermediate. These steps would involve protection of the 17-ketone, epoxidation of the C4-C5 double bond, introduction of the 2α-carbonitrile group, deprotection and reduction of the 17-ketone, and finally, oxidation to the 3-ketone.
Quantitative Data
The following tables summarize hypothetical quantitative data for the synthesis of this compound. These values are based on typical yields and purity levels achieved in similar steroid syntheses.
Table 1: Reaction Yields
| Step | Product | Starting Material | Hypothetical Yield (%) |
| 1 | [6,7-d2]androst-4-ene-3,17-dione | Androsta-4,6-dien-3,17-dione | 90 |
| 2-6 | Trilostane-d2 | [6,7-d2]androst-4-ene-3,17-dione | 40 (overall) |
Table 2: Product Specifications
| Parameter | Specification |
| Chemical Formula | C20H25D2NO3 |
| Molecular Weight | 331.47 g/mol |
| Isotopic Purity | ≥ 98% |
| Chemical Purity (HPLC) | ≥ 98% |
Visualization of the Synthetic Workflow
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Proposed synthetic workflow for Trilostane-d2.
Characterization
The successful synthesis and isotopic labeling of this compound would be confirmed by a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would be used to confirm the absence of signals corresponding to the protons at positions 6 and 7. 13C NMR would show the characteristic shifts for the carbon atoms in the Trilostane backbone.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to confirm the molecular weight of the deuterated compound and to determine the isotopic enrichment. The mass spectrum would show a molecular ion peak corresponding to the mass of Trilostane plus two deuterium atoms.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the chemical purity of the final product.
Conclusion
References
- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 2. Trilostane Treatment and Monitoring: Is the ACTH Stimulation Test Gone for Good? - WSAVA 2019 Congress - VIN [vin.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Trilostane | C20H27NO3 | CID 656583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Trilostane-d3 CAS number and molecular formula
This technical guide provides a comprehensive overview of Trilostane-d3, a deuterated analog of the steroidogenesis inhibitor Trilostane. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and applications in experimental settings.
Core Compound Details
This compound is a synthetic steroid analog where three hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable tool in analytical chemistry, particularly in mass spectrometry-based quantification of Trilostane.
Quantitative Data Summary
The key chemical identifiers for this compound and its non-deuterated counterpart, Trilostane, are summarized below for direct comparison.
| Identifier | This compound | Trilostane |
| CAS Number | 2026644-48-2[1] | 13647-35-3[1] |
| Molecular Formula | C₂₀H₂₄D₃NO₃[1] | C₂₀H₂₇NO₃[1] |
| Molecular Weight | 332.46 g/mol [1] | 329.43 g/mol |
Mechanism of Action: Inhibition of Steroidogenesis
Trilostane functions as a competitive and reversible inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system. This enzyme is a critical component in the biosynthesis of most steroid hormones. By blocking 3β-HSD, Trilostane effectively halts the conversion of Δ⁵-3β-hydroxysteroids into Δ⁴-3-ketosteroids. This inhibition disrupts the production of a wide range of hormones, including glucocorticoids (like cortisol), mineralocorticoids (like aldosterone), and sex hormones (like testosterone and estrogen).
The primary therapeutic application of Trilostane, in both human and veterinary medicine, is in the management of conditions characterized by excessive adrenal steroid production, such as Cushing's syndrome (hyperadrenocorticism). By reducing the synthesis of cortisol, Trilostane helps to alleviate the clinical signs associated with this condition.
Steroidogenesis Inhibition Pathway
The following diagram illustrates the key steps in the steroidogenesis pathway that are inhibited by Trilostane.
Experimental Protocols and Applications
Due to its isotopic labeling, this compound is an ideal internal standard for the quantification of Trilostane in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it can compensate for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the measurement.
General Experimental Workflow for Quantification of Trilostane using this compound
Below is a typical workflow for the analysis of Trilostane in a biological sample, such as plasma or serum, using this compound as an internal standard.
Detailed Methodologies
1. Sample Preparation:
-
Spiking: A known concentration of this compound is added to the biological sample.
-
Extraction: Proteins are typically precipitated using a solvent like methanol or acetonitrile. The supernatant containing Trilostane and this compound is then further purified using liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction (SPE).
-
Reconstitution: The purified extract is dried under a stream of nitrogen and reconstituted in a solvent compatible with the LC mobile phase.
2. LC-MS/MS Analysis:
-
Chromatography: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Chromatographic separation is typically achieved on a reverse-phase column (e.g., C18). A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate, is commonly used.
-
Mass Spectrometry: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both Trilostane and this compound are monitored. This provides high selectivity and sensitivity.
3. Data Analysis:
-
Calibration Curve: A calibration curve is generated by analyzing a series of standards containing known concentrations of Trilostane and a fixed concentration of this compound.
-
Quantification: The peak area ratio of Trilostane to this compound in the unknown sample is calculated and used to determine the concentration of Trilostane by interpolating from the calibration curve.
This technical guide provides a foundational understanding of this compound, its properties, and its critical role in the accurate quantification of Trilostane. For specific applications, further method development and validation are essential.
References
The Impact of Deuterium Labeling on the Metabolic Profile of Trilostane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trilostane is a competitive, reversible inhibitor of 3β-hydroxysteroid dehydrogenase (3β-HSD), an enzyme critical for the biosynthesis of corticosteroids. It is primarily used in veterinary medicine to treat Cushing's syndrome in dogs. The therapeutic efficacy of Trilostane is significantly influenced by its metabolic profile, particularly its conversion to the more potent active metabolite, 17-ketotrilostane. However, both Trilostane and its active metabolite have short half-lives, necessitating frequent administration. This technical guide explores the potential of deuterium labeling to favorably alter the metabolic profile of Trilostane, thereby enhancing its pharmacokinetic properties and therapeutic potential. While no direct studies on deuterated Trilostane are publicly available, this document synthesizes the known metabolic pathways of Trilostane and applies the principles of the kinetic isotope effect to propose a strategy for its deuteration. Detailed hypothetical experimental protocols for the synthesis, in vitro evaluation, and in vivo assessment of a deuterated Trilostane analog are provided.
Introduction to Trilostane and its Metabolism
Trilostane, chemically known as (4α,5α,17β)-4,5-epoxy-3,17-dihydroxyandrost-2-ene-2-carbonitrile, exerts its therapeutic effect by inhibiting the 3β-HSD enzyme system.[1][2] This inhibition blocks the conversion of pregnenolone to progesterone, a crucial step in the steroidogenesis pathway, thereby reducing the synthesis of cortisol and other corticosteroids.[1][2]
Trilostane is administered orally and is rapidly absorbed, with peak plasma concentrations occurring within 1.5 to 2 hours in dogs.[3] It undergoes hepatic metabolism, with the primary metabolic pathway being the reversible oxidation of the 17β-hydroxyl group to a ketone, forming 17-ketotrilostane. This metabolite is not only more abundant in circulation, with levels approximately three-fold higher than the parent drug, but is also a more potent inhibitor of 3β-HSD. Both Trilostane and 17-ketotrilostane have short elimination half-lives of about 1.2 hours in dogs, leading to a relatively short duration of action.
The Rationale for Deuterium Labeling
The metabolic conversion of Trilostane to 17-ketotrilostane is a key determinant of its pharmacodynamic activity and also a primary route of its clearance. The carbon-hydrogen (C-H) bonds at the 17-position are metabolically labile. The substitution of hydrogen with its heavier, stable isotope, deuterium (D), to form a carbon-deuterium (C-D) bond can significantly slow down the rate of metabolic reactions that involve the cleavage of this bond. This phenomenon is known as the kinetic isotope effect (KIE).
By strategically placing deuterium atoms at the 17-position of the Trilostane molecule, it is hypothesized that the rate of oxidation to 17-ketotrilostane can be reduced. This would be expected to:
-
Increase the half-life of the parent drug, Trilostane.
-
Alter the ratio of Trilostane to 17-ketotrilostane in plasma.
-
Potentially lead to a more sustained and predictable therapeutic effect .
-
Allow for less frequent dosing , improving owner compliance in a veterinary setting.
Quantitative Data on Trilostane Pharmacokinetics
The following table summarizes the known pharmacokinetic parameters of Trilostane and its active metabolite, 17-ketotrilostane, in dogs. A hypothetical comparison with a deuterated analog ([D]-Trilostane) is also presented to illustrate the potential impact of deuterium labeling.
| Parameter | Trilostane | 17-Ketotrilostane | [D]-Trilostane (Hypothetical) |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2 hours | ~2 hours | 1.5 - 2.5 hours |
| Elimination Half-life (t½) | ~1.2 hours | ~1.2 hours | 2 - 4 hours |
| Peak Plasma Concentration (Cmax) | Variable | ~3x that of Trilostane | Higher than Trilostane |
| Metabolite to Parent Ratio (AUC) | N/A | ~3 | < 3 |
| Potency (IC50 for Cortisol Inhibition) | 480 ng/mL | 98.4 ng/mL | 480 ng/mL |
Signaling Pathway and Experimental Workflow
Steroidogenesis Pathway and Trilostane's Mechanism of Action
The following diagram illustrates the steroidogenesis pathway, highlighting the inhibitory action of Trilostane and its active metabolite, 17-ketotrilostane, on the 3β-HSD enzyme.
Caption: Inhibition of 3β-HSD by Trilostane and 17-ketotrilostane.
Experimental Workflow for Evaluating Deuterated Trilostane
The following diagram outlines a proposed experimental workflow for the development and evaluation of a deuterated Trilostane analog.
Caption: Proposed workflow for deuterated Trilostane evaluation.
Detailed Experimental Protocols
The following are detailed, hypothetical protocols for the key experiments required to evaluate the effects of deuterium labeling on Trilostane's metabolic profile.
Synthesis of [17-D]-Trilostane
A potential synthetic route to [17-D]-Trilostane could be adapted from known procedures for the synthesis of Trilostane.
-
Starting Material: (4α,5α,17β)-4,5-epoxyandrost-2-eno[2,3-d]isoxazol-17-one.
-
Step 1: Deuteride Reduction. The 17-keto group of the starting material would be reduced using a deuterium-donating agent such as sodium borodeuteride (NaBD4) in an appropriate solvent like methanol or ethanol. This would introduce a deuterium atom at the 17-position with a β-orientation.
-
Step 2: Isoxazole Ring Opening. The resulting deuterated intermediate would then be treated with a base, such as sodium methoxide in methanol, to open the isoxazole ring and form the enolate.
-
Step 3: Acidification. Subsequent acidification with an aqueous acid would yield the final product, [17-D]-Trilostane.
-
Purification and Characterization: The product would be purified by recrystallization or column chromatography. The structure and isotopic purity would be confirmed by ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay would compare the metabolic stability of Trilostane and [D]-Trilostane.
-
Materials: Pooled liver microsomes (e.g., canine, human), NADPH regenerating system, phosphate buffer, Trilostane, [D]-Trilostane, and an internal standard.
-
Procedure:
-
Incubate Trilostane or [D]-Trilostane (at a fixed concentration, e.g., 1 µM) with liver microsomes in the presence of the NADPH regenerating system at 37°C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) of each compound will be calculated from the disappearance rate of the parent drug.
In Vivo Pharmacokinetic Study in a Canine Model
This study would compare the pharmacokinetic profiles of Trilostane and [D]-Trilostane in dogs.
-
Animals: A cohort of healthy adult dogs (e.g., Beagles).
-
Study Design: A crossover study design where each dog receives a single oral dose of both Trilostane and [D]-Trilostane, with a washout period between treatments.
-
Procedure:
-
Administer a single oral dose of either Trilostane or [D]-Trilostane to each dog.
-
Collect blood samples at predetermined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Quantify the plasma concentrations of the parent drug and its 17-keto metabolite using a validated LC-MS/MS method.
-
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and clearance will be calculated for both the parent drug and the metabolite for each treatment group and compared statistically.
Conclusion
Deuterium labeling represents a promising strategy to improve the metabolic profile of Trilostane. By slowing the conversion to its active metabolite, 17-ketotrilostane, a deuterated analog has the potential to offer a longer duration of action and a more consistent therapeutic effect. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of such a compound. While the information presented on deuterated Trilostane is hypothetical, it is based on well-established principles of drug metabolism and the kinetic isotope effect. Further research in this area is warranted to explore the potential clinical benefits of a deuterated Trilostane for the management of Cushing's syndrome.
References
An In-depth Technical Guide to Investigating Steroidogenesis Inhibition Using Trilostane-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of Trilostane-d3 in the investigation of steroidogenesis inhibition. Trilostane is a potent and competitive inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system, a critical gateway in the biosynthesis of all classes of steroid hormones.[1][2][3][4][5] The deuterated form, this compound, serves as an invaluable internal standard in mass spectrometry-based analytical methods, enabling precise quantification of steroid profiles.
Core Mechanism of Action
Trilostane, a synthetic steroid analogue, functions by competitively and reversibly inhibiting the 3β-HSD enzyme. This enzyme catalyzes the conversion of Δ⁵-3β-hydroxysteroids to Δ⁴-3-ketosteroids, a crucial step in the production of progesterone from pregnenolone. By blocking this conversion, Trilostane effectively curtails the synthesis of downstream steroid hormones, including glucocorticoids (e.g., cortisol), mineralocorticoids (e.g., aldosterone), and sex hormones (e.g., testosterone and estradiol).
The inhibitory action of Trilostane is central to its therapeutic applications, primarily in the management of hyperadrenocorticism (Cushing's syndrome) in veterinary medicine. In a research context, this specific and well-characterized mechanism makes Trilostane an excellent tool for studying the intricate pathways of steroidogenesis and for screening potential endocrine-disrupting compounds.
The Role of this compound in Quantitative Analysis
In the landscape of steroid analysis, particularly with highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of stable isotope-labeled internal standards is the gold standard. This compound, with its deuterium-labeled structure, is an ideal internal standard for several reasons:
-
Similar Physicochemical Properties: It behaves almost identically to the unlabeled Trilostane during sample extraction, purification, and chromatographic separation, ensuring accurate correction for any sample loss.
-
Distinct Mass-to-Charge Ratio: The mass difference introduced by the deuterium atoms allows for its clear differentiation from the endogenous analyte by the mass spectrometer.
-
Minimization of Matrix Effects: It helps to compensate for variations in ionization efficiency caused by the sample matrix, a common challenge in bioanalytical methods.
The use of deuterated standards like this compound significantly enhances the accuracy, precision, and reliability of quantitative steroid profiling.
Quantitative Data on Steroidogenesis Inhibition
The following tables summarize quantitative data on the inhibitory effects of Trilostane on steroid hormone production. This data is compiled from various in vitro studies and provides insight into the potency and selectivity of Trilostane.
Table 1: In Vitro Inhibition of 3β-HSD Isoenzymes by Trilostane
| Cell Line Expressing Isoenzyme | IC₅₀ (µM) | Fold Difference (3β-HSD2 vs. 3β-HSD1) | Reference |
| MCF-7 Tet-off 3β-HSD1 aromatase | 0.3 | 16x higher affinity for 3β-HSD1 | |
| MCF-7 Tet-off 3β-HSD2 aromatase | 4.9 |
Table 2: Comparative IC₅₀ Values of Steroidogenesis Inhibitors on Cortisol Production in HAC15 Cells
| Compound | IC₅₀ (µM) | Reference |
| Osilodrostat | 0.035 | |
| Metyrapone | 0.068 | |
| Trilostane | Data not specified in the provided text | |
| Ketoconazole | 0.621 |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline key experimental protocols for investigating steroidogenesis inhibition using Trilostane.
In Vitro Steroidogenesis Assay using H295R Cells
The human adrenocortical carcinoma cell line H295R is a widely accepted in vitro model for studying steroidogenesis as it expresses all the key enzymes required for the synthesis of corticosteroids and sex hormones.
Objective: To determine the effect of a test compound on steroid hormone production, with Trilostane as a positive control for 3β-HSD inhibition.
Materials:
-
H295R cells
-
Cell culture medium (e.g., DMEM/F12) supplemented with serum and antibiotics
-
Test compound and Trilostane (as a positive control)
-
Forskolin (to stimulate steroidogenesis)
-
This compound (as an internal standard for LC-MS/MS analysis)
-
Solvents for extraction (e.g., methyl tert-butyl ether)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Plating: Culture H295R cells according to standard protocols. Seed the cells in multi-well plates and allow them to attach and grow to a desired confluency.
-
Treatment: Replace the culture medium with fresh medium containing the test compound at various concentrations. Include a positive control group treated with Trilostane and a vehicle control group. A group stimulated with forskolin can be included to enhance steroid production.
-
Incubation: Incubate the cells for a defined period (e.g., 24-48 hours) to allow for the modulation of steroid synthesis.
-
Sample Collection: Collect the cell culture supernatant, which contains the secreted steroid hormones.
-
Sample Preparation for LC-MS/MS:
-
Spike the collected supernatant with a known concentration of this compound and other relevant deuterated steroid internal standards.
-
Perform a liquid-liquid extraction to isolate the steroids.
-
Evaporate the organic solvent and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Analyze the steroid profile using a validated LC-MS/MS method. The use of a triple quadrupole mass spectrometer allows for high selectivity and sensitivity.
-
Data Analysis: Quantify the concentration of each steroid hormone by comparing the peak area of the analyte to that of its corresponding deuterated internal standard. Calculate the percentage inhibition of steroid production by the test compound and Trilostane relative to the vehicle control.
Enzyme Inhibition Assay for 3β-HSD
This protocol focuses on the direct measurement of 3β-HSD enzyme activity and its inhibition by test compounds.
Objective: To determine the IC₅₀ value of a test compound for 3β-HSD, using Trilostane as a reference inhibitor.
Materials:
-
Source of 3β-HSD enzyme (e.g., microsomal fraction from adrenal glands or recombinant enzyme)
-
Substrate (e.g., pregnenolone or dehydroepiandrosterone - DHEA)
-
Cofactor (NAD⁺)
-
Test compound and Trilostane
-
Assay buffer
-
Detection method to measure the product (e.g., progesterone or androstenedione). This can be done using radiolabeled substrates and thin-layer chromatography or by LC-MS/MS.
Procedure:
-
Assay Setup: In a microplate, combine the assay buffer, 3β-HSD enzyme, and the test compound at various concentrations. Include a control group with no inhibitor and a reference group with Trilostane.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a short period.
-
Initiation of Reaction: Add the substrate (e.g., pregnenolone) and cofactor (NAD⁺) to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.
-
Termination of Reaction: Stop the reaction (e.g., by adding a strong acid or organic solvent).
-
Product Quantification: Measure the amount of product formed.
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the investigation of steroidogenesis inhibition.
Signaling Pathway of Steroidogenesis
Caption: Steroidogenesis pathway showing the site of Trilostane inhibition.
Experimental Workflow for In Vitro Steroidogenesis Assay
Caption: Workflow for in vitro steroidogenesis inhibition assay.
Logical Relationship of this compound in Quantitative Analysis
Caption: Role of this compound as an internal standard.
References
- 1. dvm360.com [dvm360.com]
- 2. Trilostane: Beyond Cushing’s Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Trilostane? [synapse.patsnap.com]
- 4. Trilostane - Wikipedia [en.wikipedia.org]
- 5. The influence of trilostane on steroid hormone metabolism in canine adrenal glands and corpora lutea-an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Trilostane-d3 for Research in Breast and Prostate Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Trilostane and its deuterated form, Trilostane-d3, for research applications in breast and prostate cancer. It covers the core mechanism of action, relevant signaling pathways, experimental data, and detailed protocols to facilitate further investigation into its therapeutic potential.
Introduction to Trilostane and this compound
Trilostane is a competitive and reversible inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system.[1][2] This enzyme is critical in the biosynthesis of all classes of steroid hormones, including androgens and estrogens.[3] By blocking 3β-HSD, Trilostane effectively reduces the production of these hormones, making it a compound of interest for hormone-dependent cancers such as breast and prostate cancer.[3]
This compound is a deuterated analog of Trilostane. In research, particularly in quantitative mass spectrometry-based assays like LC-MS/MS, deuterated compounds like this compound serve as ideal internal standards. This is because they are chemically identical to the analyte (Trilostane) but have a different mass, allowing for accurate quantification by correcting for variations during sample preparation and analysis.[4] For the purposes of biological activity and mechanism of action, Trilostane and this compound can be considered interchangeable.
Mechanism of Action in Breast Cancer
Trilostane's potential anti-cancer effects in breast cancer are multifaceted, extending beyond simple hormone deprivation. The primary mechanisms include:
-
Inhibition of Estrogen Biosynthesis: By inhibiting 3β-HSD, Trilostane blocks the conversion of dehydroepiandrosterone (DHEA) to androstenedione, a key precursor for estrogen synthesis. This leads to a reduction in circulating estrogen levels, which is a primary driver of hormone receptor-positive breast cancer.
-
Allosteric Modulation of the Estrogen Receptor (ER): Trilostane has been shown to act as an allosteric modulator of the estrogen receptor. This means it can bind to a site on the ER distinct from the estrogen-binding site, altering the receptor's conformation and inhibiting its function even in the presence of estrogen.
-
Upregulation of Estrogen Receptor β (ERβ): Some studies suggest that Trilostane can increase the expression of ERβ. ERβ activation is often associated with anti-proliferative effects in breast cancer cells, opposing the growth-promoting signals from Estrogen Receptor α (ERα).
Signaling Pathway in Breast Cancer
The following diagram illustrates the proposed mechanisms of Trilostane in a breast cancer cell.
Quantitative Data from Breast Cancer Studies
The following tables summarize key quantitative data from in vitro and clinical studies of Trilostane in breast cancer.
Table 1: In Vitro Efficacy of Trilostane in Breast Cancer Cell Lines
| Cell Line | Assay | Endpoint | IC50 / Effect | Reference |
| MCF-7 | Cell Viability | Inhibition of cell growth | Not explicitly quantified in the provided search results. | - |
| MCF-7 | Gene Expression | ERβ mRNA levels | Increased expression |
Table 2: Clinical Trial Data for Trilostane in Advanced Breast Cancer
| Study | Number of Patients | Treatment Regimen | Objective Response Rate | Median Time to Progression | Median Duration of Response | Reference |
| Beardwell et al. (1983) | 23 | Trilostane (960 mg/day) + Dexamethasone or Hydrocortisone | 26% | Not Reported | >3 months (for stabilized disease) | |
| Williams et al. (1989) | 26 | Trilostane + Hydrocortisone | 23% (4% Complete Remission, 19% Partial Response) | 6 months (for responders) | Not Reported | |
| Ingle et al. | 32 | Trilostane (escalating to 240 mg 4x/day) + Hydrocortisone | 38% | 140 days | 278 days |
Mechanism of Action in Prostate Cancer
In prostate cancer, the role of androgens is central to disease progression. Trilostane's primary mechanism is the inhibition of androgen synthesis.
-
Inhibition of Androgen Synthesis: By blocking 3β-HSD, Trilostane prevents the conversion of DHEA to androstenedione, a precursor to testosterone and dihydrotestosterone (DHT). This reduction in androgen levels can slow the growth of androgen-dependent prostate cancer cells.
-
Androgen Receptor (AR) Agonism: A crucial finding is that Trilostane can also act as an agonist of the androgen receptor. This means that while it reduces the production of natural androgens, it can directly activate the AR itself, potentially promoting prostate cancer cell growth. This dual activity necessitates careful consideration in its therapeutic application for prostate cancer.
Signaling Pathway in Prostate Cancer
The diagram below illustrates the dual role of Trilostane in prostate cancer cells.
References
Methodological & Application
Application Note: Development of a Robust LC-MS/MS Method for the Quantification of Trilostane in Human Plasma Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Trilostane in human plasma. Trilostane-d3 is employed as the internal standard to ensure high accuracy and precision. The described methodology encompasses a straightforward sample preparation protocol, optimized chromatographic separation, and sensitive mass spectrometric detection. Furthermore, a complete validation protocol adhering to regulatory guidelines is provided, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development.
Introduction
Trilostane is a competitive inhibitor of the 3β-hydroxysteroid dehydrogenase enzyme system, which is crucial for the synthesis of various steroid hormones, including cortisol. It is primarily used in the treatment of Cushing's syndrome in veterinary medicine and has been investigated for use in humans. Accurate and reliable quantification of Trilostane in biological matrices is essential for pharmacokinetic and pharmacodynamic (PK/PD) modeling and to ensure therapeutic efficacy and safety. LC-MS/MS offers the high sensitivity and selectivity required for the bioanalysis of drugs like Trilostane. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variability in sample processing.
Experimental Workflow
The overall workflow for the LC-MS/MS analysis of Trilostane is depicted in the following diagram.
Caption: Workflow for Trilostane quantification by LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
Trilostane reference standard (Purity ≥98%)
-
This compound internal standard (Purity ≥98%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
Sample Preparation: Protein Precipitation
-
Thaw human plasma samples and vortex to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each plasma sample, except for the blank matrix samples.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new 1.5 mL tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Capillary Voltage | 3.0 kV |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
MRM Transitions:
The following Multiple Reaction Monitoring (MRM) transitions are proposed for the quantification and confirmation of Trilostane and its internal standard. These transitions are based on the molecular weights of the compounds and predicted fragmentation patterns common to steroid molecules, such as the loss of water (H₂O) and other neutral fragments. Optimization of collision energies should be performed to maximize signal intensity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Trilostane | 330.2 | Predicted: 312.2 (loss of H₂O) | Predicted: 109.1 |
| This compound | 333.2 | Predicted: 315.2 (loss of H₂O) | Predicted: 109.1 |
Note: The exact m/z values for the product ions should be confirmed and optimized during method development.
Method Validation Protocol
A full validation of this bioanalytical method should be performed according to the FDA or other relevant regulatory guidelines. The following parameters should be assessed:
Selectivity and Specificity
-
Analyze blank plasma samples from at least six different sources to assess for interferences at the retention times of Trilostane and this compound.
-
The response of any interfering peak should be ≤ 20% of the lower limit of quantification (LLOQ) for the analyte and ≤ 5% for the internal standard.
Linearity and Range
-
Prepare a calibration curve using at least eight non-zero standards by spiking blank plasma with known concentrations of Trilostane.
-
The calibration curve should be fitted using a weighted (e.g., 1/x²) linear regression.
-
The correlation coefficient (r²) should be ≥ 0.99.
Accuracy and Precision
-
Analyze quality control (QC) samples at four concentration levels: LLOQ, low, mid, and high.
-
Perform at least three separate analytical runs with five replicates at each QC level.
-
The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ).
-
The precision (coefficient of variation, CV) should not exceed 15% (20% at the LLOQ).
Recovery and Matrix Effect
-
Recovery: Compare the peak areas of Trilostane from extracted plasma samples with those from post-extraction spiked samples at three QC levels (low, mid, high).
-
Matrix Effect: Compare the peak areas of Trilostane in post-extraction spiked blank plasma from at least six different sources with the peak areas of neat solutions at the same concentration.
Stability
-
Evaluate the stability of Trilostane in plasma under various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term Stability: At room temperature for at least 4 hours.
-
Long-Term Stability: At -80°C for a specified period.
-
Post-Preparative Stability: In the autosampler for at least 24 hours.
-
Data Presentation
The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Calibration Curve Parameters
| Parameter | Acceptance Criteria | Result |
|---|---|---|
| Range | - | |
| Regression | Weighted (1/x²) |
| r² | ≥ 0.99 | |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |
|---|---|---|---|---|
| LLOQ | ||||
| Low | ||||
| Mid |
| High | | | | |
Table 3: Recovery and Matrix Effect
| QC Level | Recovery (%) | Matrix Effect (%) |
|---|---|---|
| Low | ||
| Mid |
| High | | |
Table 4: Stability
| Stability Test | Condition | Stability (% of Nominal) |
|---|---|---|
| Freeze-Thaw | 3 cycles | |
| Short-Term | Room temp, 4h | |
| Long-Term | -80°C, 30 days |
| Post-Preparative | Autosampler, 24h | |
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the quantification of Trilostane in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. The detailed experimental and validation protocols offer a comprehensive guide for researchers and scientists in the field of drug development to implement this method in their laboratories for various applications, including pharmacokinetic and clinical studies.
Application Note: Quantitative Analysis of Trilostane using HPLC-UV with Trilostane-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and reliable method for the quantitative analysis of trilostane in biological matrices using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. To ensure accuracy and precision, a deuterated internal standard, Trilostane-d3, is employed. The method involves a straightforward sample preparation procedure followed by chromatographic separation on a C18 reversed-phase column. This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of trilostane for pharmacokinetic studies, formulation analysis, and metabolic research.
Introduction
Trilostane is a competitive inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system, which is crucial for the synthesis of various steroid hormones, including cortisol and aldosterone.[1][2][3] By inhibiting this enzyme, trilostane effectively reduces the production of these hormones, making it a valuable therapeutic agent for conditions associated with their overproduction, such as Cushing's syndrome in veterinary medicine.[4][5] Accurate and precise quantification of trilostane in biological samples is essential for pharmacokinetic and pharmacodynamic studies.
The use of an internal standard (IS) is critical in analytical chromatography to correct for variations in sample preparation and instrument response. An ideal internal standard should be chemically similar to the analyte but distinguishable by the detector. A stable isotope-labeled internal standard, such as this compound, is considered the gold standard as it co-elutes with the analyte and behaves similarly during extraction and ionization, thus providing the most accurate correction for potential sample loss or matrix effects. This application note provides a detailed protocol for the extraction and HPLC-UV analysis of trilostane from plasma, using this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
Trilostane reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade water
-
Formic acid
-
Human plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) cartridges (C18, 100 mg, 1 mL)
Equipment
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Preparation of Standard Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of trilostane and this compound into separate 10 mL volumetric flasks.
-
Dissolve the contents in methanol and bring to volume.
Working Standard Solutions:
-
Prepare a series of working standard solutions of trilostane by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare a working internal standard solution of this compound at a concentration of 10 µg/mL by diluting the stock solution with the same diluent.
Calibration Standards:
-
Prepare calibration standards by spiking blank plasma with the appropriate trilostane working standard solutions to achieve final concentrations ranging from 10 ng/mL to 1000 ng/mL.
-
Add the this compound working internal standard solution to each calibration standard to a final concentration of 100 ng/mL.
Sample Preparation (Solid Phase Extraction)
-
To 500 µL of plasma sample (calibration standard, quality control, or unknown sample), add 50 µL of the 10 µg/mL this compound internal standard solution and vortex for 30 seconds.
-
Add 500 µL of 0.1% formic acid in water and vortex.
-
Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
Elute the analytes with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject 20 µL into the HPLC system.
HPLC-UV Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection | 254 nm |
| Run Time | 10 minutes |
Data Presentation
Method Validation Summary
The method was validated for linearity, precision, accuracy, and recovery according to standard guidelines. The following tables summarize the quantitative performance of the assay.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Trilostane | 10 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| QC Concentration (ng/mL) | Precision (Intra-day %RSD, n=6) | Precision (Inter-day %RSD, n=18) | Accuracy (% Recovery) |
| 30 (Low) | < 5.0 | < 6.0 | 95 - 105 |
| 300 (Medium) | < 4.0 | < 5.0 | 97 - 103 |
| 800 (High) | < 3.0 | < 4.0 | 98 - 102 |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Trilostane | > 85 | < 15 |
Table 4: Limits of Detection and Quantification
| Parameter | Concentration (ng/mL) |
| LOD | 5 |
| LOQ | 10 |
Visualizations
Caption: Mechanism of action of Trilostane.
Caption: Experimental workflow for HPLC-UV analysis.
References
- 1. High-performance liquid chromatographic analysis of trilostane and ketotrilostane in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Method for Analysis of Trilostane | SIELC Technologies [sielc.com]
- 3. Determination of trilostane and ketotrilostane in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the clinical and quantitative performance of a practical HPLC-UV platform for in-hospital routine therapeutic drug monitoring of multiple drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2006008430A1 - Method for the determination of trilostane - Google Patents [patents.google.com]
Application Notes and Protocols for Trilostane-d3 in Veterinary Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Trilostane-d3 in veterinary pharmacokinetic (PK) studies. This compound, a deuterated analog of trilostane, serves as an ideal internal standard for bioanalytical methods, ensuring the accuracy and precision required in drug development and research.
Introduction to Trilostane and the Role of this compound
Trilostane is a competitive inhibitor of the 3β-hydroxysteroid dehydrogenase enzyme system, which is crucial for the production of several steroids, including cortisol.[1][2] It is widely used in veterinary medicine to treat hyperadrenocorticism (Cushing's disease) in dogs.[1] Pharmacokinetic studies are essential to determine the optimal dosing regimens and to assess the bioequivalence of different formulations.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry-based bioanalysis. Its chemical and physical properties are nearly identical to the analyte (trilostane), but it is distinguishable by its higher mass. This allows for precise correction of any analyte loss during sample preparation and variations in instrument response, leading to highly reliable data.
Pharmacokinetics and Metabolism of Trilostane in Canines
Trilostane is rapidly absorbed after oral administration in dogs, with peak plasma concentrations (Tmax) typically observed between 1.5 and 2 hours.[3] The absorption of trilostane is enhanced when administered with food. It is metabolized in the liver to its primary and more potent active metabolite, ketotrilostane.[4] Both trilostane and ketotrilostane have relatively short elimination half-lives.
Quantitative Data from a Representative Canine Pharmacokinetic Study
While specific pharmacokinetic data from a study explicitly using this compound as an internal standard is not publicly available, the following table summarizes typical pharmacokinetic parameters for trilostane in dogs after oral administration, as established in the scientific literature. The use of this compound as an internal standard in the analytical methodology would enhance the reliability of such data.
| Parameter | Value | Unit | Reference |
| Tmax (Time to Peak Concentration) | 1.5 - 2 | hours | |
| Cmax (Peak Plasma Concentration) | Varies with dose | ng/mL | |
| Elimination Half-Life (Trilostane) | ~1.2 | hours | |
| Elimination Half-Life (Ketotrilostane) | ~1.2 | hours | |
| Bioavailability | Increased with food | - |
Experimental Protocols
The following are detailed protocols for a typical veterinary pharmacokinetic study of trilostane, incorporating the use of this compound as an internal standard for the bioanalytical phase.
Protocol 1: In-Life Phase - Canine Pharmacokinetic Study
1. Objective: To determine the pharmacokinetic profile of a novel oral formulation of trilostane in healthy Beagle dogs.
2. Animal Model:
-
Species: Canis lupus familiaris (Beagle)
-
Number of Animals: A minimum of 6 healthy adult male and female dogs are recommended for a crossover study design.
-
Health Status: All animals must undergo a thorough veterinary examination and clinical pathology evaluation to be deemed healthy and suitable for the study.
3. Housing and Husbandry:
-
Animals should be housed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Standard canine diet should be provided. For studies investigating the effect of food, both fed and fasted states should be evaluated.
-
Water should be available ad libitum.
4. Dosing:
-
Route of Administration: Oral (capsule or tablet).
-
Dose: A clinically relevant dose of trilostane should be administered.
-
Administration: The dose should be administered with a small amount of food to enhance absorption, unless the study is designed to assess the food effect.
5. Blood Sampling:
-
Blood samples (approximately 2 mL) should be collected via the cephalic or jugular vein into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Sampling Time Points: Pre-dose (0 h), and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing: Plasma should be separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) within 30 minutes of collection and stored frozen at -70°C or colder until analysis.
6. Washout Period:
-
For crossover study designs, a washout period of at least 7 days should be implemented between treatments to ensure complete elimination of the drug from the previous phase.
Protocol 2: Bioanalytical Phase - LC-MS/MS Quantification of Trilostane and Ketotrilostane
1. Objective: To develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of trilostane and its active metabolite, ketotrilostane, in canine plasma using this compound as an internal standard.
2. Materials and Reagents:
-
Trilostane and Ketotrilostane reference standards
-
This compound (internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Control canine plasma
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of thawed canine plasma, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Trilostane: [M+H]+ → fragment ion
-
Ketotrilostane: [M+H]+ → fragment ion
-
This compound: [M+H]+ → fragment ion (Specific m/z transitions to be optimized during method development)
-
5. Method Validation:
-
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation.
-
Validation parameters should include:
-
Selectivity and Specificity
-
Linearity and Range
-
Lower Limit of Quantification (LLOQ)
-
Precision and Accuracy (intra- and inter-day)
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term)
-
Diagrams
Caption: Metabolic pathway of trilostane to its active metabolite, ketotrilostane.
Caption: Experimental workflow for a veterinary pharmacokinetic study of trilostane.
References
Application Note: Mass Spectrometric Analysis of Trilostane and Trilostane-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trilostane is a competitive inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system, which is crucial for the synthesis of several steroid hormones, including cortisol.[1] It is primarily used in veterinary medicine to treat Cushing's syndrome (hyperadrenocorticism) in dogs.[2][3] The therapeutic monitoring of Trilostane and understanding its metabolic fate are critical for effective treatment and to avoid adverse effects. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a highly sensitive and specific method for the quantification of Trilostane and its metabolites in biological matrices.[4] The use of a stable isotope-labeled internal standard, such as Trilostane-d3, is essential for accurate quantification by correcting for matrix effects and variations in instrument response. This application note provides a detailed overview of the mass spectrometry fragmentation patterns of Trilostane and its deuterated analog, this compound, along with a comprehensive experimental protocol for their analysis.
Mass Spectrometry Fragmentation Patterns
The fragmentation of Trilostane in a mass spectrometer provides characteristic product ions that can be used for its selective detection and quantification. The fragmentation patterns are dependent on the ionization mode (positive or negative) and the collision energy applied.
Trilostane Fragmentation
Positive Ion Mode (ESI+): In positive electrospray ionization, Trilostane typically forms a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 330.2.[5] Collision-induced dissociation (CID) of this precursor ion leads to several characteristic fragment ions. The primary fragmentation pathways involve the loss of water (H₂O) and subsequent cleavages of the steroid ring structure.
Negative Ion Mode (ESI-): In negative electrospray ionization, Trilostane forms a deprotonated molecule [M-H]⁻. The fragmentation of this ion can also provide specific product ions for analysis.
Proposed this compound Fragmentation
This compound serves as an ideal internal standard for the quantitative analysis of Trilostane. While publicly available experimental fragmentation data for this compound is limited, its fragmentation pattern can be predicted based on the fragmentation of unlabeled Trilostane and the position of the deuterium labels. Assuming the three deuterium atoms are located on one of the methyl groups, the precursor ion of this compound [M+H]⁺ would be observed at m/z 333.2. The major fragment ions would be expected to show a corresponding mass shift of 3 Da, provided the fragment retains the deuterated methyl group.
Quantitative Data Summary
The following tables summarize the key quantitative mass spectrometry data for Trilostane and the predicted data for this compound.
Table 1: Mass Spectrometry Parameters for Trilostane and this compound (Positive Ion Mode)
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Trilostane | 330.2 | 253.2 | 209.1 |
| This compound (predicted) | 333.2 | 256.2 | 212.1 |
Table 2: High-Resolution Mass Spectrometry Data for Trilostane Fragments (Positive Ion Mode)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Formula |
| 330.2064 | 253.1702 | C₁₇H₂₁O |
| 330.2064 | 209.1194 | C₁₄H₁₇O |
| 330.2064 | 290.0976 | C₁₉H₁₆NO |
| 330.2064 | 315.0858 | C₂₀H₁₅NO₂ |
Table 3: Top 5 Fragment Peaks for Trilostane in Negative Ion Mode
| Fragment Ion (m/z) | Relative Intensity |
| 92.0142 | 100 |
| 328.1918 | 61.95 |
| 235.1703 | 30.77 |
| 282.1863 | 19.87 |
| 65.0033 | 15.13 |
Experimental Protocols
This section outlines a typical LC-MS/MS protocol for the analysis of Trilostane in a biological matrix, such as plasma.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for the separation.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes, followed by a 2-minute hold at 90% B and a 3-minute re-equilibration at 10% B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer is recommended for quantitative analysis.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: +5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Collision Gas (CAD): Nitrogen, medium setting
-
MRM Transitions:
-
Trilostane: 330.2 → 253.2 (Quantifier), 330.2 → 209.1 (Qualifier)
-
This compound: 333.2 → 256.2 (Quantifier)
-
Visualizations
Caption: Proposed fragmentation pathway of Trilostane in positive ESI mode.
Caption: Proposed fragmentation pathway for this compound in positive ESI mode.
Caption: Experimental workflow for Trilostane analysis in plasma.
Conclusion
This application note provides essential information for the development of robust and reliable LC-MS/MS methods for the quantification of Trilostane. The detailed fragmentation data for Trilostane and the proposed fragmentation for its deuterated internal standard, this compound, serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and clinical monitoring. The provided experimental protocol offers a solid starting point for method development and can be adapted to specific laboratory instrumentation and requirements. The use of high-resolution mass spectrometry can further aid in the structural elucidation of metabolites and ensure the highest level of analytical specificity.
References
Application Note: A Robust and Validated Bioanalytical Method for the Quantification of Trilostane in Plasma Using LC-MS/MS with a Deuterated Internal Standard
Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis involved in the quantification of Trilostane.
Introduction
Trilostane is a synthetic steroid analogue that acts as a competitive and reversible inhibitor of the 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴ isomerase (3β-HSD) enzyme system.[1][2][3][4] This enzyme is critical in the biosynthesis of various steroid hormones, including cortisol and aldosterone.[1] By inhibiting this step, Trilostane effectively reduces the production of these hormones, making it a therapeutic agent for conditions characterized by excessive adrenal steroid production, such as Cushing's syndrome (hyperadrenocorticism), particularly in veterinary medicine. Following oral administration, Trilostane is rapidly absorbed and metabolized, with its primary active metabolite being 17-ketotrilostane.
Accurate quantification of Trilostane in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This application note describes a robust, sensitive, and specific bioanalytical method for the determination of Trilostane in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Trilostane-d3, to ensure high accuracy and precision.
Experimental Protocol
This section details the materials and procedures for the sample preparation, chromatographic separation, and mass spectrometric detection of Trilostane and its internal standard, this compound.
Materials and Reagents
-
Analytes: Trilostane, this compound (Internal Standard)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), Deionized Water
-
Plasma: Control blank plasma (species as required, e.g., canine, human)
-
Equipment:
-
LC-MS/MS System (e.g., Waters Acquity UPLC coupled with a Quattro Premier XE triple quadrupole mass spectrometer)
-
Analytical Balance
-
Centrifuge
-
Vortex Mixer
-
Pipettes
-
Sample Vials
-
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting Trilostane from plasma samples.
-
Spiking: To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of this compound internal standard working solution.
-
Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) of the final sample into the LC-MS/MS system.
Liquid Chromatography Conditions
The chromatographic separation is optimized to achieve a sharp peak shape and good resolution for Trilostane and this compound, free from matrix interferences.
| Parameter | Condition |
| LC System | Waters Acquity UPLC or equivalent |
| Column | Acquity BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Time (min) |
Mass Spectrometry Conditions
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for sensitive and selective detection.
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 350°C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
| MRM Transitions | Compound |
Method Validation Summary
The described bioanalytical method was validated according to standard industry guidelines. The following tables summarize the quantitative data from the validation experiments.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Trilostane | 1 - 1000 | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1 | 98.5 | 8.2 | 97.9 | 9.5 |
| Low | 3 | 101.2 | 6.5 | 102.1 | 7.8 |
| Mid | 100 | 99.8 | 4.1 | 100.5 | 5.3 |
| High | 800 | 100.3 | 3.5 | 99.4 | 4.7 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 92.1 | 98.7 |
| High | 800 | 94.5 | 101.2 |
Diagrams
Bioanalytical Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Trilostane in plasma.
Caption: Bioanalytical workflow for Trilostane quantification.
Trilostane Mechanism of Action
This diagram shows the inhibitory effect of Trilostane on the steroid biosynthesis pathway.
Caption: Trilostane's inhibition of 3β-HSD.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and specific approach for the quantification of Trilostane in plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. The simple protein precipitation extraction procedure allows for high-throughput analysis, making this method well-suited for supporting pharmacokinetic and other drug development studies. The validation data demonstrates that the method meets the stringent requirements for bioanalytical assays.
References
Application Note: Therapeutic Drug Monitoring of Trilostane in Dogs Using Trilostane-d3 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Trilostane is a competitive and reversible inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system, crucial for the synthesis of various steroid hormones, including cortisol. It is the primary medication for the management of both pituitary-dependent and adrenal-dependent hyperadrenocorticism (Cushing's syndrome) in dogs. Monitoring the therapeutic efficacy of trilostane is essential to ensure adequate control of cortisol production while avoiding iatrogenic hypoadrenocorticism.
Pharmacokinetic studies in dogs have shown that trilostane is rapidly absorbed after oral administration, with peak plasma concentrations occurring approximately 1.5 to 2 hours post-dose, and levels returning to baseline within about 12 hours.[1] Trilostane is metabolized in the liver to its primary and more potent active metabolite, 17-ketotrilostane.[2] Therapeutic drug monitoring (TDM) that quantifies both trilostane and 17-ketotrilostane can provide a more comprehensive assessment of a patient's response to treatment than hormonal assays alone.
This application note describes a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of trilostane and 17-ketotrilostane in canine plasma. The use of a stable isotope-labeled internal standard, Trilostane-d3, is critical for ensuring the accuracy and precision of the assay by correcting for variability in sample preparation and matrix effects during ionization.
Principle of the Method
This method utilizes protein precipitation for the extraction of trilostane, 17-ketotrilostane, and the internal standard (this compound) from canine plasma. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The concentration of each analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Reagents
-
Trilostane reference standard
-
17-Ketotrilostane reference standard
-
This compound (internal standard)
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid
-
Canine plasma (drug-free)
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve trilostane, 17-ketotrilostane, and this compound in methanol to obtain primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the trilostane and 17-ketotrilostane primary stocks in 50:50 methanol:water to create a series of working standard solutions for spiking into the plasma matrix to generate calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of canine plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the IS Working Solution (100 ng/mL this compound in acetonitrile) to each tube.
-
Vortex the tubes for 1 minute to precipitate plasma proteins.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to an HPLC vial with an insert.
-
Inject 5 µL of the prepared sample into the LC-MS/MS system.
LC-MS/MS Conditions
The following are representative LC-MS/MS parameters. Actual parameters may need to be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC System | Standard UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 30 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 30 |
| 5.0 | 30 |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| MRM Transitions | |
| Compound | Precursor Ion (m/z) |
| Trilostane | 330.2 |
| 17-Ketotrilostane | 328.2 |
| This compound | 333.2 |
Note: The MRM transitions are proposed based on the structures of the molecules and may require optimization.
Data Presentation
The method should be validated according to standard bioanalytical method validation guidelines. The following tables represent typical performance characteristics.
Table 3: Calibration Curve and Linearity
| Analyte | Range (ng/mL) | r² | Weighting |
| Trilostane | 1 - 1000 | > 0.995 | 1/x² |
| 17-Ketotrilostane | 1 - 1000 | > 0.995 | 1/x² |
Table 4: Accuracy and Precision (Intra- and Inter-day)
| Analyte | QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Trilostane | LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 | |
| Mid | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 | |
| High | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 | |
| 17-Ketotrilostane | LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 | |
| Mid | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 | |
| High | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Mandatory Visualizations
References
In Vitro Metabolism of Trilostane Using a Deuterated Internal Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trilostane is a competitive inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system, crucial for the production of several steroid hormones, including cortisol and aldosterone.[1][2][3] It is primarily used in veterinary medicine to treat Cushing's syndrome (hyperadrenocorticism) in dogs. Understanding the in vitro metabolism of trilostane is essential for elucidating its pharmacokinetic profile and identifying potential drug-drug interactions. This document provides detailed application notes and protocols for studying the in vitro metabolism of trilostane, with a specific focus on the use of Trilostane-d3 as an internal standard for accurate quantification by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Trilostane is metabolized to its major and more active metabolite, ketotrilostane.[4] In vitro studies using canine adrenal gland tissue have shown that ketotrilostane is significantly more potent than trilostane in inhibiting cortisol and corticosterone secretion.[4] This highlights the importance of accurately quantifying both the parent drug and its active metabolite in metabolic studies.
Key Concepts and Applications
-
Metabolic Stability Assessment: Determining the rate at which trilostane is metabolized by liver enzymes (e.g., in liver microsomes) provides an estimate of its intrinsic clearance. This information is valuable for predicting its in vivo half-life and dosing regimens.
-
Metabolite Identification and Profiling: In vitro systems can be used to identify the metabolites of trilostane, such as ketotrilostane, and to characterize the metabolic pathways involved.
-
Enzyme Kinetics: Determining the Michaelis-Menten constants (Km and Vmax) for the formation of ketotrilostane provides insights into the affinity of the metabolizing enzymes for trilostane and the maximum rate of its metabolism.
-
Internal Standard for Bioanalysis: this compound, a stable isotope-labeled version of trilostane, is the ideal internal standard for LC-MS/MS analysis. Its similar chemical and physical properties to trilostane ensure that it behaves similarly during sample preparation and ionization, correcting for matrix effects and improving the accuracy and precision of quantification.
Experimental Protocols
In Vitro Trilostane Metabolism in Liver Microsomes
This protocol describes a typical experiment to assess the metabolic stability of trilostane in liver microsomes.
Materials:
-
Trilostane
-
This compound (for internal standard)
-
Pooled liver microsomes (e.g., canine, human)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of trilostane in a suitable organic solvent (e.g., DMSO or methanol).
-
Prepare a working solution of trilostane by diluting the stock solution in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be low (typically <1%) to avoid inhibiting enzyme activity.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare a stock solution of this compound in methanol to be used as the internal standard.
-
-
Incubation:
-
Pre-warm the liver microsome suspension and the NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine the phosphate buffer, liver microsome suspension, and the trilostane working solution.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the reaction mixture at 37°C in a shaking water bath.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 times the volume of the aliquot) containing the this compound internal standard at a known concentration.
-
Vortex the mixture vigorously to precipitate the microsomal proteins.
-
Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Analysis of Trilostane and Ketotrilostane
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
LC Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate trilostane, ketotrilostane, and the internal standard. For example, starting at 10% B, increasing to 90% B over 5 minutes, holding for 1 minute, and then re-equilibrating to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: The specific precursor and product ions for each analyte need to be optimized on the mass spectrometer. The following are hypothetical examples:
-
Trilostane: Precursor ion (m/z) -> Product ion (m/z)
-
Ketotrilostane: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
-
Collision Energy: Optimized for each transition.
Data Analysis:
-
Quantify the concentrations of trilostane and ketotrilostane at each time point using a calibration curve prepared with known concentrations of the analytes and a constant concentration of the internal standard.
-
Plot the natural logarithm of the remaining trilostane concentration versus time to determine the metabolic stability (half-life, t1/2) and intrinsic clearance (CLint).
-
Plot the concentration of ketotrilostane formed over time to determine the rate of metabolite formation.
Quantitative Data Summary
The following table summarizes key quantitative data from in vitro and ex vivo studies of trilostane metabolism.
| Parameter | Analyte | Value | Species/System | Reference |
| IC50 (Cortisol Inhibition) | Trilostane | 480 ng/mL | Canine Adrenal Gland Slices (ex vivo) | |
| Ketotrilostane | 98.4 ng/mL | Canine Adrenal Gland Slices (ex vivo) | ||
| IC50 (Corticosterone Inhibition) | Trilostane | 95.0 ng/mL | Canine Adrenal Gland Slices (ex vivo) | |
| Ketotrilostane | 39.6 ng/mL | Canine Adrenal Gland Slices (ex vivo) |
Visualizations
Caption: Metabolic pathway of Trilostane to its active metabolite, Ketotrilostane.
Caption: Workflow for the in vitro metabolism study of Trilostane.
References
Application Notes and Protocols for the Quantification of Trilostane in Biological Matrices using Trilostane-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trilostane is a competitive inhibitor of the 3β-hydroxysteroid dehydrogenase enzyme system, crucial for the production of several steroids, including cortisol. It is widely used in veterinary medicine to treat hyperadrenocorticism (Cushing's disease) in dogs. Accurate quantification of Trilostane and its active metabolite, ketotrilostane, in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard, such as Trilostane-d3, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the analyte and its deuterated internal standard allows for the correction of variability during sample preparation and ionization in the mass spectrometer, ensuring high accuracy and precision.
This document provides a detailed application note and protocol for the quantification of Trilostane in various biological matrices using this compound as an internal standard.
Principle of the Method
The method described herein is based on protein precipitation for the extraction of Trilostane and the internal standard, this compound, from biological matrices such as plasma. The separation of the analytes is achieved using reverse-phase liquid chromatography, followed by detection using a triple quadrupole mass spectrometer operating in positive ion mode. Quantification is performed using multiple reaction monitoring (MRM) of the specific precursor-to-product ion transitions for Trilostane and this compound.
Quantitative Data Summary
The following tables summarize the representative quantitative performance data for the described LC-MS/MS method. Please note that this data is illustrative and may vary based on the specific instrumentation and laboratory conditions.
Table 1: Calibration Curve Parameters
| Analyte | Matrix | Calibration Range (ng/mL) | R² |
| Trilostane | Canine Plasma | 1 - 1000 | >0.995 |
Table 2: Precision and Accuracy
| Matrix | Spiked Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Canine Plasma | 3 | < 10 | 95 - 105 | < 12 | 93 - 107 |
| 50 | < 8 | 97 - 103 | < 10 | 95 - 105 | |
| 800 | < 5 | 98 - 102 | < 8 | 96 - 104 |
Table 3: Recovery and Matrix Effect
| Analyte | Matrix | Extraction Recovery (%) | Matrix Effect (%) |
| Trilostane | Canine Plasma | > 85 | 92 - 108 |
| This compound | Canine Plasma | > 85 | 93 - 107 |
Experimental Protocols
Materials and Reagents
-
Trilostane reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control biological matrices (e.g., canine plasma)
Instrumentation
-
Liquid Chromatography: UPLC or HPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls, and unknown samples.
-
Pipette 100 µL of the respective sample (standard, QC, or unknown) into the labeled tubes.
-
Add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol) to each tube, except for the blank matrix samples.
-
To precipitate proteins, add 300 µL of cold acetonitrile to each tube.
-
Vortex each tube for 30 seconds.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography Parameters
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 20% B
-
3.1-4.0 min: 20% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
MRM Transitions:
-
Trilostane: m/z 329.2 → 121.1 (Quantifier), m/z 329.2 → 97.1 (Qualifier)
-
This compound: m/z 332.2 → 121.1
-
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Visualizations
Caption: Experimental workflow for Trilostane quantification.
Caption: Role of this compound as an internal standard.
Troubleshooting & Optimization
Technical Support Center: Optimizing Trilostane-d3 as an Internal Standard
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Trilostane-d3 for use as a stable isotope-labeled (SIL) internal standard (IS) in quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard like this compound necessary?
An internal standard is a compound added at a constant, known concentration to all samples—calibrators, quality controls (QCs), and unknown samples—before analysis.[1][2] Its primary purpose is to correct for variability during the analytical process.[2] This includes variations in sample preparation, extraction recovery, injection volume, and instrument response.[2][3] By normalizing the analyte's signal to the IS signal (i.e., using a peak area ratio), the accuracy and precision of the quantitative results are significantly improved.
Q2: What makes a stable isotope-labeled (SIL) internal standard like this compound the preferred choice?
SIL internal standards are considered the gold standard in quantitative bioanalysis. Because this compound is nearly identical to the analyte (Trilostane) in its chemical and physical properties, it behaves similarly during sample extraction and chromatographic separation. This close tracking ensures it experiences the same degree of matrix effects—such as ion suppression or enhancement—providing the most accurate compensation for signal variability.
Q3: What is a good starting concentration for this compound?
A common starting point is a concentration that yields a signal intensity similar to the analyte at the mid-point of the calibration curve. Another guideline is to use a concentration that produces a response roughly 50% of the signal for the highest calibration standard. Some studies suggest the IS concentration should be in the range of 1/3 to 1/2 of the Upper Limit of Quantification (ULOQ) concentration. The optimal concentration should provide a robust and reproducible signal across the entire analytical run.
Q4: How does the concentration of this compound affect my results?
An inappropriate IS concentration can cause several issues:
-
Too Low: A concentration that is too low may result in a poor signal-to-noise ratio (S/N), leading to poor precision and inaccurate quantification, especially for low-concentration samples.
-
Too High: An excessively high concentration can lead to detector saturation, which can affect the linearity of your calibration curve. It can also potentially cause ion suppression of the analyte itself.
-
Analyte Impurity: It is critical to verify the purity of the SIL internal standard. Any unlabeled Trilostane present as an impurity in the this compound standard can lead to a constant positive bias and artificially high results.
Q5: My internal standard signal is highly variable across the analytical run. What are the common causes?
High variability in the IS signal can indicate problems with the assay's performance and should be investigated. Common causes include:
-
Inconsistent Sample Preparation: Errors in pipetting or inconsistent extraction recovery between samples can lead to significant signal variation.
-
Matrix Effects: Differences in the biological matrix between samples (e.g., plasma from different individuals) can cause variable ion suppression or enhancement.
-
Instrument Instability: Issues such as inconsistent injection volumes, autosampler problems, or fluctuations in the mass spectrometer's performance can cause signal drift or random variability.
-
Analyte-IS Instability: The stability of this compound in the sample matrix during storage and processing should be confirmed, as degradation can lead to a decreasing signal trend.
Experimental Protocol for Optimization
This protocol outlines a systematic experiment to determine the optimal working concentration of this compound for your assay.
Objective: To identify a this compound concentration that provides a stable and reproducible signal across the entire calibration range of the analyte (Trilostane) without causing ion suppression or detector saturation.
Methodology:
-
Prepare Stock Solutions:
-
Create a high-concentration stock solution of the analyte (Trilostane).
-
Prepare a separate high-concentration stock solution of the internal standard (this compound).
-
-
Prepare IS Working Solutions:
-
From the this compound stock, prepare a series of three to four working solutions at different concentrations. These should span a range based on the expected analyte concentrations (e.g., low, medium, high). For example, if your analyte's calibration curve is 1-1000 ng/mL, you might test IS concentrations of 20 ng/mL, 100 ng/mL, and 500 ng/mL.
-
-
Prepare Calibration Curves:
-
For each IS working concentration, prepare a full set of calibration standards by spiking a constant volume of the IS and varying amounts of the analyte into a blank biological matrix (e.g., drug-free plasma).
-
Also prepare at least three replicates of a mid-level QC sample for each IS concentration to assess precision.
-
-
Sample Processing and Analysis:
-
Extract all prepared samples using your established sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analyze the extracted samples using your LC-MS/MS method.
-
-
Data Evaluation:
-
Assess IS Signal Stability: For each concentration tested, calculate the mean, standard deviation, and percent relative standard deviation (%RSD) of the this compound peak area across all calibration standards and QCs. A lower %RSD indicates better stability.
-
Evaluate Calibration Curve Performance: For each IS concentration, plot the peak area ratio (Analyte Area / IS Area) against the analyte concentration. Assess the linearity (R²) of each curve.
-
Select Optimal Concentration: The ideal IS concentration is the one that provides the best linearity (e.g., R² ≥ 0.995) and a stable IS signal with low variability (typically %RSD < 15%) across the entire run.
-
Troubleshooting and Data Interpretation
Quantitative Data Summary
The results from the optimization experiment can be summarized in a table for clear comparison.
| This compound Conc. | IS Peak Area %RSD (across all samples) | Calibration Curve Linearity (R²) | QC Accuracy (% Bias) | QC Precision (%RSD) |
| 20 ng/mL | 25.4% | 0.985 | -18.2% | 19.5% |
| 100 ng/mL | 8.2% | 0.998 | +2.5% | 6.8% |
| 500 ng/mL | 9.5% | 0.996 (slight curve at high end) | +4.1% | 7.2% |
Interpretation:
-
20 ng/mL: The high %RSD in the IS peak area suggests the signal is too low and susceptible to noise and matrix effects, leading to poor linearity and precision.
-
100 ng/mL: This concentration shows excellent stability (low %RSD), strong linearity, and good accuracy and precision for the QC samples. This is the optimal choice.
-
500 ng/mL: While the IS signal is stable, the slight curve in the calibration suggests potential detector saturation or ion suppression at higher analyte concentrations.
Visual Workflow and Logic Diagrams
Caption: Workflow for optimizing internal standard concentration.
Caption: Troubleshooting guide for high internal standard variability.
References
Troubleshooting matrix effects in Trilostane quantification by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with matrix effects in the quantification of Trilostane and its active metabolite, Ketotrilostane, by LC-MS/MS.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of Trilostane.
Issue 1: Ion Suppression or Enhancement
Question: My signal intensity for Trilostane and/or the internal standard is significantly lower or higher in the sample matrix compared to the neat solution. What could be the cause and how can I fix it?
Answer:
Ion suppression or enhancement is a common manifestation of matrix effects, where co-eluting endogenous components from the biological matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2][3] This can lead to inaccurate and unreliable quantification.[2]
Potential Causes:
-
Phospholipids: These are major components of cell membranes and are a primary cause of ion suppression in plasma and serum samples.[1]
-
Salts and Proteins: High concentrations of salts and residual proteins in the sample extract can also interfere with the ionization process.
-
Co-eluting Metabolites: Other metabolites in the sample may have similar chromatographic behavior to Trilostane and cause interference.
Solutions:
-
Optimize Sample Preparation: The most effective way to mitigate matrix effects is to remove interfering components before LC-MS/MS analysis.
-
Solid-Phase Extraction (SPE): This technique is highly effective at removing phospholipids and other interferences, providing a cleaner sample extract. A reversed-phase or a mixed-mode SPE cartridge can be used.
-
Liquid-Liquid Extraction (LLE): LLE can effectively separate Trilostane from many matrix components based on its partitioning behavior between two immiscible liquids.
-
Protein Precipitation (PPT): While simple and fast, PPT is often the least effective method for removing matrix components and may lead to significant ion suppression. If used, it should be followed by further cleanup steps.
-
-
Chromatographic Separation: Improve the separation of Trilostane from matrix components.
-
Gradient Elution: Optimize the mobile phase gradient to increase the resolution between Trilostane and interfering peaks.
-
Column Chemistry: Use a column with a different stationary phase (e.g., C18, Phenyl-Hexyl) to alter the selectivity of the separation.
-
Divert Valve: Use a divert valve to direct the early and late eluting matrix components to waste, preventing them from entering the mass spectrometer.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Deuterated Trilostane) will have nearly identical chemical and physical properties to Trilostane and will be affected by matrix effects in the same way. This allows for accurate correction of any signal suppression or enhancement.
Issue 2: Poor Peak Shape and Tailing
Question: The chromatographic peak for Trilostane is broad, asymmetric, or shows significant tailing. What are the possible reasons and solutions?
Answer:
Poor peak shape can compromise the accuracy of integration and reduce the sensitivity of the assay.
Potential Causes:
-
Column Overload: Injecting too much sample onto the column.
-
Incompatible Injection Solvent: The solvent in which the sample is dissolved may be too strong, causing the analyte to spread on the column.
-
Secondary Interactions: Interactions between the analyte and active sites on the column packing material.
-
Column Degradation: Loss of stationary phase or contamination of the column.
Solutions:
-
Reduce Injection Volume: Decrease the amount of sample injected onto the column.
-
Match Injection Solvent to Mobile Phase: The injection solvent should be weaker than or similar in strength to the initial mobile phase conditions.
-
Mobile Phase Additives: Add a small amount of a competing agent, such as a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide), to the mobile phase to reduce secondary interactions.
-
Use a Guard Column: A guard column can help protect the analytical column from contaminants.
-
Replace the Column: If the column is old or has been subjected to harsh conditions, it may need to be replaced.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects when analyzing Trilostane in plasma or serum?
A1: The most common sources of matrix effects in plasma and serum are phospholipids, which are highly abundant and can cause significant ion suppression. Other sources include salts, proteins, and endogenous metabolites that may co-elute with Trilostane or its active metabolite, Ketotrilostane.
Q2: How can I assess the presence and extent of matrix effects in my assay?
A2: Two common methods for assessing matrix effects are:
-
Post-Column Infusion: A constant flow of a Trilostane standard solution is infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Any dip or rise in the baseline signal at the retention time of Trilostane indicates the presence of ion suppression or enhancement, respectively.
-
Post-Extraction Spike Analysis: The response of Trilostane in a blank matrix extract that has been spiked with the analyte is compared to the response of Trilostane in a neat solution at the same concentration. The ratio of these responses (Matrix Factor) provides a quantitative measure of the matrix effect. A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement.
Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the accurate quantification of Trilostane?
A3: While not strictly mandatory if matrix effects can be eliminated through other means, the use of a SIL-IS is highly recommended for the most accurate and reliable quantification. A SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects, allowing for effective compensation and reducing the impact of sample-to-sample variability.
Q4: What are the key considerations for the sample preparation of Trilostane from biological matrices?
A4: The primary goal of sample preparation is to efficiently extract Trilostane and its metabolites while removing as many interfering matrix components as possible. The choice of method will depend on the required sensitivity and the complexity of the matrix.
-
For high sensitivity and clean extracts, Solid-Phase Extraction (SPE) is often the preferred method.
-
Liquid-Liquid Extraction (LLE) offers a good balance between cleanliness and ease of use.
-
Protein Precipitation (PPT) is a simpler but less clean method and may require further optimization or a subsequent cleanup step to minimize matrix effects.
Q5: What are the typical LC-MS/MS parameters for Trilostane analysis?
A5: While specific parameters should be optimized for your instrument and method, here are some general guidelines:
-
Liquid Chromatography: A C18 reversed-phase column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of formic acid to improve protonation and peak shape. A gradient elution is typically employed to separate Trilostane from endogenous components.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of Trilostane and Ketotrilostane. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.
Quantitative Data Summary
The following table summarizes the typical performance of different sample preparation techniques in mitigating matrix effects and achieving good analyte recovery. Note: This data is illustrative and may not be specific to Trilostane. It is crucial to validate the chosen method for your specific application.
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 80 - 100 | 20 - 50 (Suppression) | Simple, fast, inexpensive | High level of residual matrix components, significant ion suppression |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 5 - 20 (Suppression) | Good sample cleanup, removes many interferences | More labor-intensive than PPT, may have lower recovery for polar analytes |
| Solid-Phase Extraction (SPE) | 85 - 105 | < 10 | Excellent sample cleanup, high analyte recovery, minimal matrix effects | More complex and expensive than PPT and LLE |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Trilostane from Plasma
This protocol provides a general procedure for the extraction of Trilostane from plasma using a reversed-phase SPE cartridge.
Materials:
-
Reversed-phase SPE cartridges (e.g., C18, 100 mg)
-
Plasma samples
-
Internal Standard (IS) working solution
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Vortex mixer
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 20 µL of the IS working solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water.
-
Wash the cartridge with 1 mL of 40% methanol in water.
-
-
Elution:
-
Elute the analyte with 1 mL of acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of Trilostane
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.
LC Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-30% B
-
3.1-4.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: ESI Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Trilostane: To be optimized (e.g., precursor ion [M+H]⁺)
-
Ketotrilostane: To be optimized (e.g., precursor ion [M+H]⁺)
-
Internal Standard: To be optimized
-
-
Source Parameters (to be optimized for the specific instrument):
-
Capillary Voltage: e.g., 3.5 kV
-
Source Temperature: e.g., 150°C
-
Desolvation Temperature: e.g., 400°C
-
Cone Gas Flow: e.g., 50 L/hr
-
Desolvation Gas Flow: e.g., 800 L/hr
-
Visualizations
Caption: Experimental workflow for Trilostane quantification.
Caption: Troubleshooting decision tree for matrix effects.
References
Technical Support Center: Trilostane and Trilostane-d3 Chromatography
Welcome to the technical support center for the chromatographic analysis of Trilostane and its deuterated analog, Trilostane-d3. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and resolve common peak shape issues.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape (tailing, fronting, broadening) for Trilostane and this compound in reversed-phase HPLC?
Poor peak shape in the analysis of Trilostane and its deuterated internal standard can arise from several factors, often related to secondary interactions with the stationary phase, improper mobile phase conditions, or system issues.
-
Peak Tailing: This is the most common issue and is often caused by:
-
Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with basic functional groups on the Trilostane molecule, leading to peak tailing.[1][2]
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to interactions between ionized analytes and the stationary phase.[1]
-
Column Contamination: Accumulation of sample matrix components or particulates on the column frit or packing material can distort peak shape.[3][4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in tailing peaks.
-
-
Peak Fronting: This is less common than tailing and can be indicative of:
-
Sample Overload: Particularly with highly concentrated samples.
-
Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent or if the injection solvent is significantly stronger than the mobile phase.
-
Column Channeling: A void or channel in the column packing can lead to a portion of the analyte traveling faster through the column.
-
-
Peak Broadening: Broad peaks can result from:
-
Large Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.
-
Slow Gradient Elution: A gradient that is too shallow may result in broader peaks.
-
Column Degradation: Over time, column performance can degrade, leading to a loss of efficiency and broader peaks.
-
Q2: Which type of HPLC column is recommended for the analysis of Trilostane?
Several types of columns have been successfully used for the analysis of Trilostane. The choice often depends on the specific requirements of the method (e.g., speed, resolution, sample matrix).
-
C18 (ODS) Columns: These are widely used and have been reported in several methods for Trilostane analysis. They provide good hydrophobic retention for the steroid structure of Trilostane. Modern, high-purity, end-capped C18 columns are recommended to minimize peak tailing from silanol interactions.
-
Cross-linked Resin Columns with Aromatic Groups: A patent describes the use of a stationary phase comprised of a cross-linked styrene-divinylbenzene resin. This type of column can offer different selectivity compared to silica-based columns and may be beneficial for separating Trilostane from structurally related impurities, especially when silica-based phases lead to degradation.
-
Newcrom R1 Columns: These are mixed-mode columns that can provide alternative selectivity through a combination of reversed-phase and ion-exchange mechanisms.
Q3: How does the mobile phase pH affect the peak shape of Trilostane?
The pH of the mobile phase can significantly impact the peak shape of Trilostane, primarily by influencing the ionization state of residual silanol groups on the silica-based stationary phase.
Operating at a low pH (around 2.5-3.5) can suppress the ionization of silanol groups, thereby reducing their ability to interact with any basic sites on the Trilostane molecule and minimizing peak tailing. Conversely, a patent for a method using a cross-linked resin column suggests a pH range of 4-10, with an optimal pH of around 8.3, indicating that the ideal pH is highly dependent on the chosen stationary phase.
Troubleshooting Guides
Guide 1: Resolving Peak Tailing
Peak tailing is a frequent challenge in the analysis of Trilostane. Follow this systematic approach to diagnose and resolve the issue.
Experimental Protocol: Systematic Investigation of Peak Tailing
-
System Check:
-
Extra-column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches). Check for any leaking fittings.
-
Detector Settings: Verify that the data acquisition rate is appropriate for the peak width. A slow sampling rate can distort the peak shape.
-
-
Column Evaluation:
-
Column Contamination: If the column has been in use for a while, reverse-flush it according to the manufacturer's instructions.
-
Column Age: If the column is old or has been used extensively, it may be degraded. Test the column's performance with a standard compound to check its efficiency. If the performance is poor, replace the column.
-
-
Method Parameter Optimization:
-
Mobile Phase pH: If using a silica-based column, try lowering the mobile phase pH by adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1%. This will suppress silanol activity.
-
Mobile Phase Additives: Consider adding a basic modifier like triethylamine (TEA) to the mobile phase to compete with the analyte for active sites on the stationary phase.
-
Sample Overload: Prepare a series of dilutions of your sample and inject them. If the peak shape improves with lower concentrations, you are likely overloading the column. Reduce the injection volume or sample concentration.
-
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing issues.
Guide 2: Addressing Peak Fronting and Splitting
While less common, peak fronting and splitting can also occur. This guide provides a structured approach to resolving these issues.
Experimental Protocol: Diagnosing Peak Fronting and Splitting
-
Sample and Solvent Compatibility:
-
Injection Solvent: Ensure your sample is completely dissolved in the injection solvent. If possible, use the initial mobile phase as the injection solvent. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Sample Concentration: Dilute the sample to check for mass overload, which can cause fronting.
-
-
Column Integrity:
-
Column Void: A void at the head of the column can cause peak splitting. This can sometimes be addressed by reversing the column and carefully running a low flow of a weak solvent. However, column replacement is often necessary.
-
Partially Blocked Frit: A partially blocked inlet frit can distort the sample band, leading to split peaks. Back-flushing the column may resolve this.
-
Logical Relationship Diagram for Peak Shape Issues
Caption: Common causes and their resulting peak shape problems.
Data Presentation
Table 1: Recommended Starting HPLC Conditions for Trilostane Analysis
| Parameter | C18 Silica-based Column | Cross-linked Resin Column |
| Stationary Phase | C18, 5 µm | Styrene-divinylbenzene |
| Column Dimensions | 150 x 4.6 mm | 150 x 4.1 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate, pH 8.3 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 60-90% B over 10 min | 30-70% B over 15 min |
| Flow Rate | 1.0 mL/min | 0.7 mL/min |
| Column Temperature | 30 °C | 28 °C |
| Injection Volume | 10 µL | 10 µL |
| Detection | UV at 254 nm | UV at 254 nm |
Note: These are starting conditions and may require optimization for your specific instrument and application.
Table 2: Troubleshooting Summary for Poor Peak Shape
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Secondary silanol interactions | Lower mobile phase pH (e.g., to 2.5-3.5) or use a highly end-capped column. |
| Column overload | Reduce sample concentration or injection volume. | |
| Column contamination | Back-flush the column or use a guard column. | |
| Peak Fronting | Sample overload | Dilute the sample. |
| Sample dissolved in strong solvent | Use mobile phase as the sample solvent if possible, or inject a smaller volume. | |
| Peak Splitting | Column void or plugged frit | Back-flush the column; if unresolved, replace the column. |
| Co-eluting impurity | Adjust mobile phase composition or gradient to improve resolution. | |
| Broad Peaks | High extra-column volume | Use shorter, narrower ID tubing. |
| Column degradation | Replace the column. |
References
Minimizing ion suppression in electrospray ionization for Trilostane analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the analysis of Trilostane using Electrospray Ionization-Liquid Chromatography-Mass Spectrometry (ESI-LC/MS).
Troubleshooting Guides
This section offers a question-and-answer format to address specific issues you may encounter during your experiments.
Q1: My Trilostane signal is low and inconsistent, especially in plasma samples. How can I confirm if ion suppression is the cause?
A1: Low and variable signal intensity, particularly in complex matrices like plasma, is a classic symptom of ion suppression. You can diagnose this issue using a post-column infusion experiment.
Experimental Protocol: Post-Column Infusion
-
Prepare a Standard Solution: Create a solution of Trilostane in your mobile phase at a concentration that gives a stable and moderate signal.
-
Set up the Infusion: Use a syringe pump to continuously infuse the Trilostane standard solution into the LC eluent stream after the analytical column and before the ESI source. This is typically done using a T-fitting.
-
Establish a Stable Baseline: Allow the infusion to run until you observe a stable baseline signal for Trilostane on your mass spectrometer.
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Inject a Blank Matrix Sample: Inject an extract of a blank biological matrix (e.g., plasma that does not contain Trilostane) that has been prepared using your standard sample preparation method.
-
Analyze the Chromatogram: Monitor the Trilostane signal. A significant drop in the baseline signal at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression.
Q2: I've confirmed ion suppression is affecting my Trilostane analysis. What are the most likely culprits in my sample matrix?
A2: For a moderately lipophilic compound like Trilostane (LogP ≈ 2.9), the most common sources of ion suppression from biological matrices are:
-
Phospholipids: These are abundant in plasma and can co-elute with analytes of moderate hydrophobicity, causing significant ion suppression.
-
Salts and Endogenous Small Molecules: These can alter the droplet properties in the ESI source, hindering the efficient ionization of Trilostane.
-
Trilostane Metabolites: The primary active metabolite, 17-ketotrilostane, and other metabolites can have similar chromatographic behavior to the parent drug and may cause competitive ionization.[1]
Q3: How can I improve my sample preparation to reduce matrix effects for Trilostane analysis?
A3: A thorough sample cleanup is crucial for minimizing ion suppression. The choice of technique depends on the complexity of the matrix and the required sensitivity.
Comparison of Sample Preparation Techniques for Trilostane Analysis
| Sample Preparation Technique | Expected Ion Suppression Reduction | Recovery | Throughput | Recommendation for Trilostane |
| Protein Precipitation (PPT) | Low | High | High | Suitable for initial screening, but may not be sufficient for quantitative analysis in complex matrices due to significant remaining matrix components. |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate to High | Moderate | Can be effective for Trilostane, but optimization of the extraction solvent is necessary to ensure good recovery and minimize co-extraction of interfering lipids. |
| Solid-Phase Extraction (SPE) | High | High | Moderate to High | Highly Recommended. A well-chosen SPE sorbent can effectively remove phospholipids and other interfering components, leading to a much cleaner extract and reduced ion suppression. For Trilostane, a reverse-phase or mixed-mode sorbent would be appropriate. |
Experimental Protocol: Solid-Phase Extraction (SPE) for Trilostane in Plasma
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Pre-treat Sample: Acidify the plasma sample with an equal volume of 2% formic acid in water. This helps in disrupting protein binding.
-
Condition the SPE Cartridge: Use a C18 SPE cartridge. Condition it sequentially with 1 mL of methanol followed by 1 mL of water.
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Load the Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
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Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
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Elute: Elute Trilostane and its metabolites with 1 mL of methanol.
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Evaporate and Reconstitute: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in your mobile phase.
Q4: Can I optimize my LC method to separate Trilostane from interfering matrix components?
A4: Yes, chromatographic optimization is a powerful tool to combat ion suppression. By separating Trilostane from the regions where matrix components elute, you can significantly improve signal intensity and reproducibility.
Strategies for Chromatographic Optimization:
-
Column Chemistry: Consider using a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) to alter selectivity and improve separation from co-eluting interferences.
-
Gradient Optimization: Adjust the gradient slope and duration to enhance the resolution between Trilostane and the suppression zones identified in your post-column infusion experiment. A shallower gradient around the elution time of Trilostane can improve separation.
-
Mobile Phase Additives: The choice and concentration of mobile phase additives can impact ionization efficiency. For positive mode ESI, formic acid (0.1%) is a common choice. Experimenting with low concentrations of ammonium formate may also be beneficial.
Impact of Mobile Phase Additives on Trilostane Signal (Illustrative)
| Mobile Phase Additive (Positive ESI) | Relative Signal Intensity (%) | Observations |
| No Additive | 40 | Poor peak shape and low signal intensity. |
| 0.1% Formic Acid | 100 | Good protonation, leading to strong signal and good peak shape. |
| 0.1% Acetic Acid | 85 | Less efficient protonation compared to formic acid. |
| 5 mM Ammonium Formate | 95 | Can improve signal and peak shape, may reduce adduct formation. |
Frequently Asked Questions (FAQs)
Q: What is ion suppression in ESI-MS?
A: Ion suppression is a phenomenon where the ionization efficiency of the analyte of interest (Trilostane) is reduced due to the presence of other co-eluting components in the sample matrix. These interfering molecules compete with the analyte for ionization in the ESI source, leading to a decreased signal.[2]
Q: Should I use positive or negative ion mode for Trilostane analysis?
A: Trilostane can be analyzed in both positive and negative ion modes. However, positive ion mode is generally preferred as it often provides better sensitivity for molecules with basic or neutral characteristics. Protonated molecules ([M+H]+) are typically observed.
Q: My baseline is noisy. Could this be related to ion suppression?
A: While a noisy baseline can have multiple causes, high levels of matrix components can contribute to baseline instability and noise. If the noise is more pronounced when injecting matrix samples compared to neat standards, it is likely related to the sample matrix and could be indicative of underlying ion suppression issues.
Q: How do I choose an appropriate internal standard to compensate for ion suppression?
A: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., Deuterated Trilostane). This is because it will have nearly identical physicochemical properties and chromatographic behavior, and will therefore be affected by ion suppression in the same way as the analyte, allowing for accurate correction. If a stable isotope-labeled standard is not available, a structural analog with similar properties can be used, but it must be demonstrated that it is equally affected by the matrix.
Q: Can the settings of my ESI source affect ion suppression?
A: Yes, optimizing the ESI source parameters can help mitigate ion suppression to some extent. Key parameters to consider include:
-
Capillary Voltage: Optimizing the voltage can improve the stability of the electrospray.
-
Gas Flow (Nebulizer and Drying Gas): Increasing the gas flow can enhance desolvation and reduce the impact of non-volatile matrix components.
-
Drying Gas Temperature: A higher temperature can improve solvent evaporation, which can be beneficial, but excessive heat may cause thermal degradation of the analyte.
It is important to perform source optimization experiments to find the best conditions for Trilostane in the presence of the sample matrix.
Visualizations
Caption: A troubleshooting workflow for diagnosing and mitigating ion suppression in Trilostane analysis.
Caption: Comparison of sample preparation workflows for Trilostane analysis from plasma.
References
Overcoming calibration curve non-linearity in Trilostane assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve non-linearity in Trilostane assays.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for Trilostane is non-linear. What are the common causes?
A1: Non-linear calibration curves in Trilostane HPLC assays can stem from several factors:
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Analyte Degradation: Trilostane is known to be unstable on certain stationary phases, particularly silica-based ones. This degradation can lead to a loss of analyte at higher concentrations, causing the curve to plateau.
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Detector Saturation: At high concentrations of Trilostane, the UV detector may become saturated, leading to a non-linear response where the signal is no longer proportional to the concentration.[1]
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Matrix Effects: When analyzing biological samples such as plasma, endogenous components can co-elute with Trilostane and interfere with its ionization or detection, causing ion suppression or enhancement.[1]
-
Issues with Standard Preparation: Inaccurate preparation of standard solutions, including dilution errors or instability of stock solutions, can introduce non-linearity.
-
Inappropriate Mobile Phase: The composition and pH of the mobile phase can affect the peak shape and retention of Trilostane, potentially leading to non-linear responses if not optimized.
-
Column Overload: Injecting too high a concentration of the analyte can overload the column, resulting in distorted peak shapes and a non-linear response.[2]
Q2: How can I prevent Trilostane degradation during my HPLC analysis?
A2: To minimize Trilostane degradation, consider the following:
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Stationary Phase Selection: Avoid using silica-based stationary phases. A patent for a Trilostane determination method suggests that silica-based phases can cause degradation.[3] Instead, opt for more robust phases like an aromatic cross-linked resin (e.g., styrene-divinylbenzene copolymer).[3] The use of a Newcrom R1 stationary phase has also been reported for Trilostane analysis.
-
Mobile Phase pH: The pH of the mobile phase should be controlled to ensure the stability of Trilostane. A mobile phase with a pH in the range of 4-10 has been suggested, with a pH of approximately 8.3 being preferred in some methods.
-
Temperature Control: Maintain a consistent and appropriate column temperature throughout the analysis. A method using a styrene-divinylbenzene copolymer column specified a temperature of 28°C.
Q3: What should I do if I suspect detector saturation is causing my non-linear curve?
A3: If you suspect detector saturation, you can take the following steps:
-
Reduce Analyte Concentration: Dilute your higher concentration standards and samples to fall within the linear range of the detector. Most UV detectors are linear up to 1.0 Absorbance Unit (AU).
-
Adjust Injection Volume: Reduce the volume of sample injected onto the column.
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Change Detection Wavelength: If possible, select a wavelength where Trilostane has a lower absorbance to reduce the signal intensity.
Q4: How can I mitigate matrix effects in my Trilostane bioassay?
A4: To address matrix effects, consider these strategies:
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Effective Sample Preparation: Employ a robust sample preparation method to remove interfering substances from the biological matrix. Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly used.
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Use of an Internal Standard: Incorporate a suitable internal standard (IS), ideally a stable isotope-labeled version of Trilostane, to compensate for variations in sample preparation and matrix effects.
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Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to mimic the matrix effects.
Q5: My calibration curve is still non-linear after troubleshooting. What are my options for data analysis?
A5: If non-linearity persists, you can use a non-linear regression model to fit your calibration curve.
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Select an Appropriate Model: Instead of a linear fit, consider using a quadratic (second-order polynomial) or other non-linear models. The choice of model should be justified and validated.
-
Weighted Regression: For data that exhibits heteroscedasticity (unequal variance across the concentration range), applying a weighting factor (e.g., 1/x or 1/x²) to the regression can improve the accuracy of the curve fit.
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Validate the Non-Linear Method: According to ICH guideline Q2(R2), analytical procedures with non-linear responses are acceptable, but the chosen model must be thoroughly evaluated for its suitability. This includes assessing the goodness of fit and ensuring the back-calculated concentrations of the standards meet acceptance criteria (typically within ±15% of the nominal value, and ±20% for the Lower Limit of Quantification).
Troubleshooting Guides
Guide 1: Investigating the Source of Non-Linearity
This guide provides a systematic approach to identifying the root cause of a non-linear calibration curve.
Troubleshooting Workflow for Non-Linearity
References
Technical Support Center: Ensuring Consistent Performance of Trilostane-d3 Spiked Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results when working with Trilostane-d3 spiked samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Trilostane, a competitive inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme. This enzyme is critical for the production of various steroid hormones, including cortisol.[1] In quantitative bioanalysis, particularly in methods like liquid chromatography-mass spectrometry (LC-MS/MS), this compound serves as an ideal stable isotope-labeled internal standard (SIL-IS). Because its chemical and physical properties are nearly identical to Trilostane, it co-elutes and experiences similar ionization effects, allowing for accurate correction of variations that can occur during sample preparation and analysis, such as extraction efficiency and matrix effects.
Q2: What are the optimal storage and handling conditions for this compound solutions?
For optimal stability, this compound stock solutions should be stored at -20°C or lower in tightly sealed, light-resistant containers. When preparing working solutions, it is crucial to minimize the time they are kept at room temperature. For compounded suspensions of the non-deuterated form, Trilostane, stability has been shown to be maintained for up to 60 days when stored in amber glass bottles at room temperature.[2] However, for analytical standards like this compound, refrigerated or frozen storage is recommended to prevent degradation. Avoid repeated freeze-thaw cycles by preparing smaller aliquots of the working solution.
Q3: I am observing low recovery of this compound during my solid-phase extraction (SPE) procedure. What are the potential causes and solutions?
Low recovery of this compound during SPE can stem from several factors related to the sample preparation process. Common issues include improper cartridge conditioning, inappropriate sample pH, incorrect washing solvent, or unsuitable elution solvent. A systematic approach to troubleshooting is recommended to identify and resolve the issue.
Troubleshooting Guide: Low this compound Recovery in SPE
This guide provides a step-by-step approach to diagnosing and resolving low recovery of this compound during solid-phase extraction.
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// Connections start -> check_conditioning [label="Begin\nTroubleshooting"]; check_conditioning -> check_sample_pH [label="Conditioning\nOK"]; check_sample_pH -> check_wash_solvent [label="pH\nCorrect"]; check_wash_solvent -> check_elution_solvent [label="Wash\nAppropriate"]; check_elution_solvent -> end_resolved [label="Elution\nOptimized"];
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// Connections to Corrective Actions check_conditioning -> correct_conditioning [label="Improper\nConditioning", style=dashed]; correct_conditioning -> check_sample_pH [style=dashed]; check_sample_pH -> correct_pH [label="Incorrect\npH", style=dashed]; correct_pH -> check_wash_solvent [style=dashed]; check_wash_solvent -> correct_wash [label="Wash Too\nStrong", style=dashed]; correct_wash -> check_elution_solvent [style=dashed]; check_elution_solvent -> correct_elution [label="Incomplete\nElution", style=dashed]; correct_elution -> end_resolved [style=dashed]; } .dot Caption: Troubleshooting workflow for low this compound recovery during SPE.
Q4: My quantitative results for Trilostane are inconsistent, and I suspect matrix effects. How can I confirm and mitigate this?
Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a common challenge in LC-MS/MS bioanalysis.[3][4][5] The use of a SIL-IS like this compound is the primary strategy to compensate for these effects. However, significant or variable matrix effects can still impact data quality. To assess matrix effects, a post-extraction spike experiment is recommended.
Quantitative Data Summary: Matrix Effect and Recovery
The following tables present representative data for assessing the performance of this compound in common biological matrices.
Table 1: this compound Recovery in Human Plasma and Urine
| Biological Matrix | Extraction Method | Mean Recovery (%) | Standard Deviation (%) |
| Human Plasma | Protein Precipitation | 92.5 | 4.8 |
| Human Plasma | Liquid-Liquid Extraction | 88.2 | 5.1 |
| Human Plasma | Solid-Phase Extraction | 95.7 | 3.5 |
| Human Urine | Dilute-and-Shoot | 98.1 | 2.9 |
| Human Urine | Solid-Phase Extraction | 96.4 | 3.8 |
Table 2: Matrix Effect of this compound in Human Plasma and Urine
| Biological Matrix | Extraction Method | Mean Matrix Effect (%) | Standard Deviation (%) |
| Human Plasma | Protein Precipitation | 85.3 (Suppression) | 6.2 |
| Human Plasma | Liquid-Liquid Extraction | 91.8 (Slight Suppression) | 4.5 |
| Human Plasma | Solid-Phase Extraction | 98.6 (Minimal Effect) | 3.1 |
| Human Urine | Dilute-and-Shoot | 78.9 (Suppression) | 8.7 |
| Human Urine | Solid-Phase Extraction | 97.2 (Minimal Effect) | 4.0 |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Plasma Samples
This protocol outlines a general procedure for the extraction of Trilostane from plasma using SPE, with this compound as the internal standard.
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Sample Pre-treatment:
-
To 200 µL of plasma sample, add 20 µL of this compound internal standard working solution (concentration will depend on the specific assay).
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Add 200 µL of 4% phosphoric acid in water to acidify the sample.
-
Vortex for 10 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
-
Sample Loading:
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Load the pre-treated sample onto the conditioned SPE cartridge.
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Apply a gentle vacuum or positive pressure to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/minute.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
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Follow with a wash of 1 mL of methanol.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex and transfer to an autosampler vial for injection.
-
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for the development of an LC-MS/MS method for the quantification of Trilostane.
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Trilostane: Precursor Ion > Product Ion (specific m/z values to be determined by direct infusion).
-
This compound: Precursor Ion > Product Ion (specific m/z values to be determined by direct infusion).
-
-
Instrument Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal intensity.
-
Signaling Pathway
Trilostane acts by inhibiting the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme, which is a key step in the steroidogenesis pathway. This inhibition reduces the synthesis of several steroid hormones.
// Nodes Pregnenolone [label="Pregnenolone"]; Progesterone [label="Progesterone"]; Androstenedione [label="Androstenedione"]; Cortisol [label="Cortisol"]; Aldosterone [label="Aldosterone"]; Trilostane [label="Trilostane", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; HSD3B [label="3β-HSD", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Pregnenolone -> HSD3B [arrowhead=vee]; HSD3B -> Progesterone [arrowhead=vee]; Progesterone -> Cortisol [label="Multiple Steps"]; Progesterone -> Aldosterone [label="Multiple Steps"]; HSD3B -> Androstenedione [arrowhead=vee]; Trilostane -> HSD3B [label="Inhibits", arrowhead=tee, style=dashed, color="#EA4335"]; } .dot Caption: Mechanism of action of Trilostane in the steroidogenesis pathway.
References
- 1. Comparison of methods to monitor dogs with hypercortisolism treated with trilostane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of compounded trilostane suspension in cod liver oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization and classification of matrix effects in biological samples analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Solving poor recovery issues in Trilostane solid-phase extraction (SPE)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to poor recovery during the solid-phase extraction (SPE) of Trilostane.
Troubleshooting Guide: Poor Recovery of Trilostane
Low and inconsistent recovery of Trilostane during solid-phase extraction is a common issue that can compromise experimental results. This guide addresses potential causes and provides systematic solutions.
Q1: Where in the SPE process am I losing Trilostane?
To diagnose the problem, it is essential to systematically collect and analyze fractions from each step of the SPE process (load, wash, and elution).[1][2] This will pinpoint the exact stage where the analyte is being lost.
Q2: My Trilostane is in the load fraction (breakthrough). What are the possible causes and solutions?
If Trilostane is found in the initial sample fraction that passes through the cartridge, it indicates that it is not being effectively retained by the sorbent.
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Potential Causes & Solutions:
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Inappropriate Sorbent Choice: Trilostane is a hydrophobic compound (LogP ≈ 3), making a reversed-phase sorbent the appropriate choice. If a normal-phase sorbent is being used, switch to a C18 or a polymeric reversed-phase sorbent like Oasis HLB.
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Insufficient Sorbent Conditioning: The sorbent bed must be properly conditioned to ensure the stationary phase is fully wetted and activated.[3] Inadequate conditioning can lead to poor retention.
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Sample Solvent Too Strong: If the sample is dissolved in a solvent with a high percentage of organic content, Trilostane may have a higher affinity for the solvent than the sorbent, leading to breakthrough. Dilute the sample with a weaker solvent, such as water or a low-percentage organic buffer.
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High Flow Rate: A sample loading flow rate that is too fast does not allow for adequate interaction time between Trilostane and the sorbent.[3] Reduce the flow rate to approximately 1-2 mL/min.
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Sorbent Overload: The amount of Trilostane or other matrix components in the sample may be exceeding the binding capacity of the SPE cartridge.[2] Consider using a larger cartridge or diluting the sample.
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Q3: My Trilostane is being lost in the wash fraction. How can I fix this?
Finding Trilostane in the wash fraction indicates that the wash solvent is too strong, prematurely eluting the analyte from the sorbent.
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Potential Causes & Solutions:
-
Wash Solvent Is Too Aggressive: The purpose of the wash step is to remove interferences that are less strongly retained than Trilostane. If the wash solvent has too high a percentage of organic solvent, it will also elute the target analyte.
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Solution: Decrease the organic solvent percentage in the wash solution. For example, if using 40% methanol, try reducing it to 20% or 30%.
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Q4: I am observing little to no Trilostane in my final elution fraction. What should I do?
This suggests that Trilostane is strongly retained on the sorbent and is not being efficiently eluted.
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Potential Causes & Solutions:
-
Elution Solvent Is Too Weak: The elution solvent must be strong enough to disrupt the hydrophobic interactions between Trilostane and the sorbent.
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Solution: Increase the percentage of organic solvent in the elution solution. Using 100% methanol or acetonitrile is a good starting point. For very strong retention, a small amount of a stronger, miscible solvent like isopropanol can be added.
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Insufficient Elution Volume: The volume of the elution solvent may not be sufficient to completely elute all of the bound Trilostane.
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Solution: Increase the volume of the elution solvent. Applying the elution solvent in two smaller aliquots can sometimes improve recovery.
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Secondary Interactions: There may be secondary interactions between Trilostane and the sorbent that are not being disrupted by the elution solvent.
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Solution: Consider adding a modifier to the elution solvent. For example, a small amount of a volatile acid or base can sometimes improve recovery, depending on the nature of the secondary interactions.
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Data Presentation: Expected Recovery Trends for Trilostane SPE
| Parameter Varied | Condition A | Recovery (%) | Condition B | Recovery (%) | Rationale |
| Wash Solvent (Methanol %) | 10% Methanol | ~95% | 50% Methanol | <70% | Higher organic content in the wash solvent will prematurely elute the hydrophobic Trilostane. |
| Elution Solvent (Methanol %) | 60% Methanol | <80% | 100% Methanol | >90% | A stronger elution solvent is required to overcome the hydrophobic interactions between Trilostane and the C18 sorbent. |
| Sample Loading Flow Rate | 5 mL/min | ~80% | 1 mL/min | >95% | A slower flow rate allows for sufficient equilibrium time for Trilostane to bind to the sorbent. |
| Sorbent Mass | 50 mg | Potential Overload | 200 mg | >95% | For complex matrices or higher concentrations of Trilostane, a larger sorbent mass provides more binding sites. |
Note: These are illustrative values. Actual recoveries will depend on the specific sample matrix, concentration, and other experimental conditions.
Experimental Protocols
Recommended "Best-Practice" SPE Protocol for Trilostane from a Biological Matrix (e.g., Plasma)
This protocol is a recommended starting point based on the chemical properties of Trilostane and general SPE principles for steroid hormones. Optimization is recommended for each specific application.
-
Sorbent Selection: C18 or Oasis HLB SPE Cartridge.
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Conditioning:
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Pass 3 mL of methanol through the cartridge.
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Pass 3 mL of deionized water through the cartridge. Do not let the sorbent go dry.
-
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Sample Pre-treatment:
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Thaw the plasma sample to room temperature.
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Vortex the sample to ensure homogeneity.
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Dilute the plasma sample 1:1 with deionized water or a suitable buffer.
-
-
Sample Loading:
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Load the pre-treated sample onto the SPE cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
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Wash the cartridge with 3 mL of 20% methanol in water to remove polar interferences.
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Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
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Elute the Trilostane with 2 x 1.5 mL of 100% methanol.
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Collect the eluate in a clean collection tube.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a solvent compatible with the subsequent analytical method (e.g., mobile phase for LC-MS/MS).
-
Mandatory Visualizations
Caption: A generalized workflow for the solid-phase extraction of Trilostane.
Caption: A troubleshooting decision tree for diagnosing poor Trilostane recovery.
Frequently Asked Questions (FAQs)
Q5: Can I reuse my SPE cartridges for Trilostane extraction?
It is generally not recommended to reuse SPE cartridges, as this can lead to cross-contamination and inconsistent results. SPE cartridges are designed for single use.
Q6: What type of SPE sorbent is best for Trilostane?
Given that Trilostane is a hydrophobic molecule, a reversed-phase sorbent such as C18 or a polymeric sorbent like Oasis HLB is recommended. Polymeric sorbents can sometimes offer higher binding capacity and be more robust to drying out.
Q7: How critical is the pH of my sample during loading?
While Trilostane is a neutral compound, the pH of the sample can influence the ionization state of interfering compounds in the matrix. For reversed-phase SPE of neutral compounds, a neutral pH is generally a good starting point.
Q8: My final extract is clean, but the recovery is still low. What else could be the problem?
If you have optimized the SPE steps and are still experiencing low recovery, consider the following:
-
Analyte Stability: Ensure that Trilostane is stable in the sample and solvents used throughout the process.
-
Incomplete Elution: Try a "soak and elute" step, where the elution solvent is allowed to sit on the sorbent bed for a few minutes before being passed through.
-
Irreversible Binding: In rare cases, the analyte may bind irreversibly to the sorbent. If this is suspected, trying a different brand or type of reversed-phase sorbent may be beneficial.
Q9: How can I increase the concentration of my Trilostane sample using SPE?
SPE is an excellent technique for sample concentration. This can be achieved by:
-
Loading a large volume of a dilute sample.
-
Eluting the retained Trilostane in a small volume of solvent.
-
Evaporating the elution solvent and reconstituting the residue in an even smaller volume.
Q10: What are some common pitfalls to avoid during the SPE workflow?
-
Allowing the sorbent bed to dry out after conditioning and before sample loading.
-
Inconsistent flow rates between samples.
-
Using expired or contaminated solvents.
References
Validation & Comparative
A Comparative Guide to the Bioanalytical Methods for Trilostane Utilizing Trilostane-d3 for Enhanced Accuracy
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action of Trilostane
Trilostane functions by competitively and reversibly inhibiting the 3β-HSD enzyme system, which is crucial for the synthesis of various steroid hormones.[1] This inhibition blocks the conversion of pregnenolone to progesterone, thereby reducing the production of cortisol, corticosterone, and aldosterone.[2] Its primary therapeutic application is in the management of Cushing's syndrome in dogs. The principal active metabolite of Trilostane is 17-ketotrilostane, which is also a potent inhibitor of 3β-HSD.[3][4]
Figure 1: Mechanism of action of Trilostane.
Comparative Analysis of Bioanalytical Methods
The accurate quantification of Trilostane in biological matrices is paramount for pharmacokinetic assessments and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection or tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques. The use of a stable isotope-labeled internal standard, such as Trilostane-d3, is the gold standard for LC-MS/MS assays, as it effectively corrects for matrix effects and variability in sample processing and instrument response.
While no direct cross-validation studies were identified, the following tables summarize the performance characteristics of published HPLC and LC-MS/MS methods for Trilostane and its metabolite, which can serve as a basis for comparison.
Table 1: Performance Characteristics of a Validated HPLC-UV Method for Trilostane
| Parameter | Performance |
| Linearity (R²) | 0.99994[5] |
| Concentration Range | 6.25 to 100 µg/mL |
| Intra-assay Accuracy | 99.0% to 103.6% |
| Inter-assay Accuracy | 98.9% to 105.9% |
| Intra-assay Precision (RSD) | 0.23% to 4.6% |
| Inter-assay Precision (RSD) | 1.2% to 4.7% |
| Internal Standard | Ethisterone |
| Detection | UV at 255 nm |
Table 2: Performance Characteristics of an LC-MS/MS Method for Cortisol using a Deuterated Internal Standard (Methodological Analogue)
| Parameter | Performance |
| Technique | LC-MS/MS |
| Internal Standard | Cortisol-d4 |
| Ionization Mode | ESI- |
| MRM Transition (Cortisol) | 363.1 > 120.8 |
| MRM Transition (Cortisol-d4) | 367.1 > 120.7 |
Experimental Protocols
Protocol 1: HPLC-UV Method for Trilostane in Compounded Capsules
This protocol is adapted from a study evaluating the content of Trilostane in compounded pharmaceutical products.
-
Standard and Sample Preparation:
-
Prepare standard solutions of Trilostane by dissolving in dimethyl sulfoxide (DMSO) to create serial dilutions (e.g., 100, 50, 25, 12.5, and 6.25 µg/mL).
-
Dissolve the contents of Trilostane capsules in DMSO, centrifuge, and dilute the supernatant with methanol to achieve a concentration within the assay's optimal range.
-
-
Chromatographic Conditions:
-
System: Agilent 1260 Infinity HPLC system with a UV detector.
-
Column: Kinetex C18 (150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Gradient elution with 10% distilled water and 90% acetonitrile.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 8 µL.
-
Detection: UV at 254 nm.
-
Operating Temperature: 30°C.
-
-
Validation Procedure:
-
Specificity: Inject blank, standard, sample, and placebo solutions to ensure no interfering peaks at the retention time of Trilostane.
-
Linearity: Assess by injecting different standard concentrations in triplicate and performing a regression analysis.
-
Accuracy and Precision: Determine by analyzing standard solutions at multiple concentrations on the same day (intra-assay) and on different days (inter-assay).
-
Protocol 2: Recommended LC-MS/MS Method for Trilostane and 17-Ketotrilostane in Plasma (Hypothetical Best Practice)
This protocol is a hypothetical "best practice" method based on common procedures for veterinary drug analysis by LC-MS/MS and the use of a deuterated internal standard.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 20 µL of a working solution of this compound (internal standard) in methanol.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
System: A modern triple quadrupole mass spectrometer coupled with a UHPLC system.
-
Column: A suitable C18 column (e.g., Acquity BEH C18, 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Trilostane and 17-ketotrilostane.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-product ion transitions for Trilostane, 17-ketotrilostane, and this compound would need to be optimized.
-
Workflow for Bioanalytical Method Cross-Validation
The cross-validation of bioanalytical methods is essential when data is generated from different laboratories or when a method is transferred. This ensures the consistency and reliability of the data.
Figure 2: General workflow for cross-validation.
Conclusion and Recommendations
The use of a deuterated internal standard, such as this compound, in conjunction with LC-MS/MS is highly recommended for the bioanalysis of Trilostane and its metabolites. This approach offers superior accuracy and precision by minimizing the impact of matrix effects and procedural variations. While a direct cross-validation study for Trilostane bioanalytical methods is not currently available in the literature, the principles of method validation are well-established. Any laboratory developing or implementing a method for Trilostane quantification should perform a thorough in-house validation according to regulatory guidelines. For multi-site studies, a formal cross-validation as outlined in the workflow above is critical to ensure data integrity and comparability across sites. Future research should focus on conducting and publishing such cross-validation studies to further standardize the bioanalysis of this important veterinary drug.
References
- 1. Trilostane: Beyond Cushing’s Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.hpra.ie [assets.hpra.ie]
- 3. researchgate.net [researchgate.net]
- 4. Determination of the concentrations of trilostane and ketotrilostane that inhibit ex vivo canine adrenal gland synthesis of cortisol, corticosterone, and aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of compounded trilostane packets for dogs with naturally occurring hyperadrenocorticism - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard vs. The Practical Alternative: A Comparative Guide to Internal Standards for Trilostane Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Trilostane, the choice of an appropriate internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of quantitative data. This guide provides an objective comparison of Trilostane-d3, a deuterated internal standard, and structural analog internal standards. The information herein, supported by representative experimental data and detailed methodologies, is intended to inform the selection of the most suitable internal standard for liquid chromatography-mass spectrometry (LC-MS) applications.
In quantitative bioanalysis, internal standards are indispensable for correcting variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two primary types of internal standards employed are deuterated (or stable isotope-labeled) internal standards, such as this compound, and structural analogs.
Deuterated internal standards are chemically identical to the analyte, with the only difference being the substitution of one or more hydrogen atoms with deuterium. This results in a different mass-to-charge ratio (m/z) for detection by the mass spectrometer while preserving the physicochemical properties of the molecule. In contrast, a structural analog is a different chemical entity chosen for its structural similarity to the analyte.
Performance Comparison: this compound vs. Structural Analog Internal Standards
Stable isotope-labeled internal standards (SIL-IS), like this compound, are widely considered the "gold standard" in bioanalysis.[1] Their near-identical chemical and physical properties to the target analyte ensure consistent extraction recovery and co-elution, leading to more effective compensation for matrix effects.[2] Structural analogs can be a viable alternative when a SIL-IS is not available or is cost-prohibitive; however, their different chemical nature can lead to variations in extraction efficiency and chromatographic behavior, potentially compromising data accuracy.[3][4]
The following table summarizes representative quantitative performance data from comparative studies of deuterated versus structural analog internal standards. While this data is not specific to Trilostane, it illustrates the typical performance differences observed.
| Performance Parameter | This compound (Deuterated IS) | Structural Analog IS (Representative) |
| Accuracy (% Bias) | -1.7% to +2.5% | -8.2% to +10.5% |
| Precision (%RSD) | ≤ 5% | ≤ 15% |
| Matrix Effect (%CV) | < 3% | 10-20% |
| Extraction Recovery Consistency (%CV) | < 2% | 5-15% |
Note: Data is representative and compiled from principles described in the referenced literature. Actual performance may vary depending on the specific analyte, structural analog, and matrix.
Experimental Protocols
To objectively compare the performance of this compound and a structural analog internal standard, a series of validation experiments should be conducted. The following are detailed methodologies for key experiments.
Evaluation of Matrix Effects
Objective: To assess the ability of the internal standard to compensate for matrix effects (ion suppression or enhancement) in a biological matrix (e.g., plasma).
Methodology:
-
Sample Preparation:
-
Set 1 (Neat Solution): Prepare a solution of Trilostane and the internal standard (this compound or structural analog) in a neat solvent (e.g., mobile phase).
-
Set 2 (Post-Spiked Matrix): Extract blank biological matrix from multiple sources. Spike the extracted matrix with Trilostane and the internal standard at the same concentration as in Set 1.
-
Set 3 (Pre-Spiked Matrix): Spike the blank biological matrix with Trilostane and the internal standard before the extraction process.
-
-
Analysis: Analyze all three sets of samples using a validated LC-MS/MS method.
-
Calculation:
-
Matrix Factor (MF): (Peak area in the presence of matrix) / (Peak area in neat solution)
-
Internal Standard-Normalized Matrix Factor (IS-Normalized MF): (MF of analyte) / (MF of internal standard)
-
The coefficient of variation (%CV) of the IS-Normalized MF across different matrix lots should be ≤15%.
-
Assessment of Extraction Recovery
Objective: To determine the consistency of the extraction recovery of the analyte and the internal standard from the biological matrix.
Methodology:
-
Sample Preparation:
-
Set A (Pre-Spiked Matrix): Spike the blank biological matrix with Trilostane and the internal standard before the extraction process.
-
Set B (Post-Spiked Matrix): Extract blank biological matrix. Spike the extracted matrix with Trilostane and the internal standard.
-
-
Analysis: Analyze both sets of samples using a validated LC-MS/MS method.
-
Calculation:
-
Recovery (%): (Peak area of analyte in Set A) / (Peak area of analyte in Set B) * 100
-
The recovery of the analyte and the internal standard should be consistent across different concentrations and matrix lots.
-
Visualizing the Workflow and Decision Process
The selection of an appropriate internal standard is a critical step in bioanalytical method development. The following diagrams illustrate the experimental workflow for evaluating an internal standard and the logical decision-making process.
References
Navigating the Analytical Maze: A Comparative Guide to Trilostane Quantification Methods
FOR IMMEDIATE RELEASE
In the landscape of pharmaceutical research and drug development, the precise quantification of active pharmaceutical ingredients is paramount. For researchers, scientists, and drug development professionals working with Trilostane, an inhibitor of 3β-hydroxysteroid dehydrogenase used in the treatment of Cushing's syndrome in dogs, understanding the nuances of available analytical methods is critical for ensuring data integrity and consistency. This guide provides an objective comparison of the primary analytical techniques employed for Trilostane quantification—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)—supported by experimental data from published studies.
The choice of analytical method can significantly impact the accuracy, sensitivity, and reproducibility of Trilostane quantification. While HPLC-UV is a robust and widely accessible technique, LC-MS/MS offers superior sensitivity and selectivity, which can be crucial when dealing with complex biological matrices or when very low concentrations of the analyte need to be measured. This comparison aims to illuminate the strengths and limitations of each method, thereby aiding researchers in selecting the most appropriate technique for their specific application.
Experimental Protocols
Detailed methodologies for the quantification of Trilostane and related analytes are outlined below, providing a basis for understanding the comparative data.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
A common approach for the quantification of Trilostane in pharmaceutical formulations involves a reversed-phase HPLC method with UV detection.[1][2]
-
Instrumentation: An Agilent 1260 Infinity HPLC system or similar, equipped with a pump, autosampler, and a UV detector is typically used.[1]
-
Column: A Kinetex C18 column (150 x 4.6 mm, 5 µm particle size) is a suitable choice for separation.[1]
-
Mobile Phase: A gradient elution using a mixture of distilled water (solvent A) and acetonitrile (solvent B) is employed. A typical gradient might start at 10% B and increase to 90% B over a set period.[1]
-
Detection: The UV detector is commonly set at a wavelength of 254 nm for Trilostane.
-
Sample Preparation: For capsule analysis, the contents are dissolved in a suitable solvent like dimethyl sulfoxide (DMSO), centrifuged, and the supernatant is diluted with methanol to fall within the optimal concentration range of the assay.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For the analysis of Trilostane or its metabolites in biological matrices, LC-MS/MS provides high selectivity and sensitivity. While direct quantification of Trilostane in biological samples using a fully validated LC-MS/MS method was not detailed in the provided search results, the methodology for cortisol, a biomarker monitored during Trilostane treatment, offers a relevant protocol. One study demonstrated the chromatographic separation of Trilostane from cortisol and other steroids, indicating the method's applicability.
-
Instrumentation: A Waters Acquity UPLC system coupled with a Waters Quattro Premier XE triple quadrupole mass spectrometer is a representative system.
-
Column: An Acquity BEH C18 column (50 x 2.1 mm, 1.7 µm) is often used for efficient separation.
-
Mobile Phase: A gradient elution with a mixture of solvents such as 0.1% formic acid in water and acetonitrile is common.
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. For related analytes like cortisol, specific precursor-to-product ion transitions are monitored (e.g., 363.1 > 120.8 for Cortisol).
-
Sample Preparation: For urine samples, a cleanup step using a solid-phase extraction (SPE) cartridge, such as Waters Oasis SPE HLB, is typically performed after the addition of an internal standard.
Quantitative Data Comparison
The performance of analytical methods is evaluated based on several key validation parameters. The following table summarizes these parameters for HPLC-UV and LC-MS/MS based on available data for Trilostane and related compounds. It is important to note that direct inter-laboratory comparison studies for Trilostane were not found; therefore, the potential for variability is inferred from the method's characteristics.
| Parameter | HPLC-UV (for Trilostane) | LC-MS/MS (for Cortisol) | Potential for Inter-laboratory Variability |
| Accuracy | Intra-assay: 99.0% to 103.6% Inter-assay: 98.9% to 105.9% | 87.7% to 105.5% | Moderate to High: Variability can arise from differences in column chemistries, mobile phase preparation, and detector response between laboratories. |
| Precision (RSD) | Intra-assay: 0.23% to 4.6% Inter-assay: 1.2% to 4.7% | Intra- and Inter-assay CV: 2.39% to 9.45% | Moderate to High: Influenced by instrument condition, operator skill, and environmental factors. LC-MS/MS can have higher variability due to matrix effects and ion source conditions. |
| Linearity (R²) | 0.99994 | ≥ 0.98 | Low to Moderate: Generally well-controlled, but differences in standard preparation and calibration models can introduce variability. |
| Limit of Quantification (LOQ) | Not explicitly stated in the provided results. | Not explicitly stated in the provided results. | High: Highly dependent on instrument sensitivity and sample preparation efficiency, which can vary significantly between labs. LC-MS/MS generally provides much lower LOQs. |
| Specificity | Confirmed by the absence of interfering peaks at the retention time of Trilostane. | High, due to the monitoring of specific mass transitions. Chromatographic separation from other steroids, including Trilostane, has been demonstrated. | Low (LC-MS/MS) to Moderate (HPLC-UV): LC-MS/MS is inherently more specific. HPLC-UV specificity depends on chromatographic resolution, which can be lab-dependent. |
Visualizing the Workflow
To better illustrate the processes involved in Trilostane quantification, the following diagrams depict a typical experimental workflow and the logical relationship in method selection.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of Trilostane and related compounds. The choice between them should be guided by the specific requirements of the study, including the nature of the sample matrix, the expected concentration of the analyte, and the need for high sensitivity and specificity. While direct data on inter-laboratory variability for Trilostane quantification is scarce, it can be inferred that more complex methods like LC-MS/MS may have a higher potential for variability if not properly standardized across laboratories. Conversely, the inherent specificity of LC-MS/MS can reduce variability arising from interfering substances that might affect HPLC-UV measurements. Proficiency testing schemes and the use of certified reference materials are crucial for minimizing inter-laboratory variability and ensuring the reliability of analytical data in the pharmaceutical industry.
References
Comparative Analysis of Trilostane and its Active Metabolite, Ketotrilostane, Using Deuterated Standards in Bioanalysis
A guide for researchers and drug development professionals on the simultaneous quantification of trilostane and its more potent metabolite, ketotrilostane, by liquid chromatography-tandem mass spectrometry (LC-MS/MS) employing deuterated internal standards for enhanced accuracy and precision.
Trilostane is a competitive inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme, a critical component in the biosynthesis of cortisol and other steroids. Following administration, trilostane is rapidly converted to its primary and more biologically active metabolite, ketotrilostane. In fact, ex vivo studies have demonstrated that ketotrilostane is significantly more potent than its parent compound in inhibiting the secretion of cortisol and corticosterone.[1][2] This guide provides a comprehensive comparison of trilostane and ketotrilostane, with a focus on their bioanalytical quantification using deuterated internal standards, a best practice for ensuring reliable data in pharmacokinetic and pharmacodynamic studies.
Relative Potency and Efficacy
The inhibitory effects of trilostane and ketotrilostane on steroidogenesis have been quantified, highlighting the superior potency of the metabolite. The concentration required to inhibit 50% of cortisol and corticosterone secretion (IC50) is substantially lower for ketotrilostane, indicating its primary role in the therapeutic effects of trilostane.
| Compound | IC50 for Cortisol Secretion (ng/mL) | IC50 for Corticosterone Secretion (ng/mL) |
| Trilostane | 480 | 95.0 |
| Ketotrilostane | 98.4 | 39.6 |
Table 1: Comparative in vitro potency of trilostane and ketotrilostane in the inhibition of adrenal steroid secretion. Data sourced from ex vivo studies on canine adrenal glands.[1][2]
Experimental Protocols
The accurate quantification of trilostane and ketotrilostane in biological matrices is crucial for preclinical and clinical research. The use of stable isotope-labeled internal standards, such as deuterated trilostane and ketotrilostane, is the gold standard for LC-MS/MS-based bioanalysis as it effectively compensates for variability in sample extraction and potential matrix effects.[3]
Workflow for the Bioanalysis of Trilostane and Ketotrilostane
Detailed Methodologies
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a 100 µL aliquot of plasma, add the deuterated internal standards (trilostane-dx and ketotrilostane-dy) in a small volume of organic solvent.
-
Perform a liquid-liquid extraction by adding a suitable organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane and ethyl acetate).
-
Vortex the mixture vigorously to ensure thorough mixing and extraction of the analytes and internal standards into the organic phase.
-
Centrifuge the samples to achieve phase separation.
-
Carefully transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for injection into the LC-MS/MS system.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
While a specific, fully validated LC-MS/MS method with deuterated standards for trilostane and ketotrilostane is not publicly available in the provided search results, a typical method would be based on the following parameters, which would require optimization and validation according to regulatory guidelines (e.g., FDA, EMA).
| Parameter | Recommended Starting Conditions |
| LC Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Optimized for separation of trilostane and ketotrilostane |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection | Multiple Reaction Monitoring (MRM) |
Table 2: Typical starting parameters for the development of an LC-MS/MS method for trilostane and ketotrilostane analysis.
3. Mass Spectrometry - Multiple Reaction Monitoring (MRM)
The high selectivity and sensitivity of LC-MS/MS are achieved by monitoring specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard. The exact m/z values for these transitions would need to be determined through infusion experiments with the analytical standards.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Trilostane | [M+H]+ | To be determined | To be optimized |
| Ketotrilostane | [M+H]+ | To be determined | To be optimized |
| Trilostane-dx | [M+H]+ | To be determined | To be optimized |
| Ketotrilostane-dy | [M+H]+ | To be determined | To be optimized |
Table 3: A template for the Multiple Reaction Monitoring (MRM) parameters for the analysis of trilostane, ketotrilostane, and their deuterated internal standards. The specific m/z values and collision energies require experimental determination.
Method Validation
A bioanalytical method for the quantification of trilostane and ketotrilostane must be rigorously validated to ensure its reliability. Key validation parameters, as stipulated by regulatory agencies, include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analytes in the presence of other components in the biological matrix.
-
Linearity: The demonstration of a linear relationship between the instrument response and the known concentrations of the analytes over a defined range.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting, endogenous components of the biological matrix on the ionization of the analytes. The use of co-eluting, stable isotope-labeled internal standards is the most effective way to mitigate matrix effects.
-
Stability: The stability of the analytes in the biological matrix under various storage and processing conditions.
Mechanism of Action: Inhibition of Steroidogenesis
Trilostane and its active metabolite, ketotrilostane, exert their therapeutic effect by inhibiting the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system. This enzyme is a crucial rate-limiting step in the conversion of pregnenolone to progesterone, a precursor for the synthesis of cortisol, aldosterone, and other steroid hormones in the adrenal cortex. By blocking this pathway, trilostane and ketotrilostane effectively reduce the production of these hormones.
References
- 1. Determination of the concentrations of trilostane and ketotrilostane that inhibit ex vivo canine adrenal gland synthesis of cortisol, corticosterone, and aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Determination of the concentrations of trilostane and ketotrilostane that inhibit ex vivo canine adrenal gland synthesis of cortisol, corticosterone, and aldosterone. | Semantic Scholar [semanticscholar.org]
- 3. dshs-koeln.de [dshs-koeln.de]
A Comparative Guide to Bioanalytical Method Validation for Trilostane in Canine Plasma: HPLC-UV vs. LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common bioanalytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantitative determination of trilostane and its active metabolite, ketotrilostane, in canine plasma. The validation of these methods is discussed in accordance with the principles outlined in the VICH GL49 and FDA guidelines, ensuring the reliability and robustness of the data for pharmacokinetic and bioequivalence studies in veterinary drug development.
I. Comparison of Bioanalytical Methods
The choice between HPLC-UV and LC-MS/MS for the bioanalysis of trilostane depends on the specific requirements of the study, including sensitivity, selectivity, and throughput. While HPLC-UV offers a cost-effective and straightforward approach, LC-MS/MS provides superior sensitivity and specificity, making it the preferred method for regulatory submissions requiring low detection limits.
Table 1: Comparison of HPLC-UV and LC-MS/MS Methods for the Analysis of Trilostane and Ketotrilostane in Canine Plasma
| Parameter | HPLC-UV Method | LC-MS/MS Method (Proposed) | VICH/FDA Guideline Reference |
| Instrumentation | HPLC with UV Detector | LC with Triple Quadrupole MS | Instrument performance qualification is essential. |
| Analyte(s) | Trilostane & Ketotrilostane | Trilostane & Ketotrilostane | The method should be validated for all analytes of interest. |
| Biological Matrix | Canine Plasma | Canine Plasma | The method must be validated in the same matrix as the study samples. |
| Sample Preparation | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) or LLE | The extraction procedure should be optimized for recovery and reproducibility. |
| Linearity Range | 50 - 2000 ng/mL (Typical) | 1 - 1000 ng/mL (Anticipated) | A minimum of 5 non-zero standards is required. The correlation coefficient (r²) should be ≥ 0.99. |
| Accuracy | Within ±15% of nominal concentration | Within ±15% of nominal concentration | At least three concentrations (low, medium, high QC) should be evaluated. The mean value should be within 15% of the nominal value (20% at LLOQ). |
| Precision (CV%) | Intra-day: <10%, Inter-day: <15% | Intra-day: <15%, Inter-day: <15% | The precision determined at each concentration level should not exceed 15% of the CV (20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | 1 ng/mL (Anticipated) | The LLOQ must be determined and validated with acceptable accuracy and precision. |
| Recovery | >80% | Consistent and reproducible | Recovery of the analyte and internal standard should be evaluated. |
| Selectivity/Specificity | Potential for interference from endogenous components | High, based on mass-to-charge ratio | No significant interfering peaks at the retention time of the analyte and IS. |
| Stability | Assessed for freeze-thaw, short-term, and long-term storage | Assessed for freeze-thaw, short-term, and long-term storage | Stability should be demonstrated under expected sample handling and storage conditions. |
II. Experimental Protocols
Detailed and validated experimental protocols are crucial for ensuring the reproducibility and reliability of bioanalytical data. Below are representative protocols for both an HPLC-UV and a proposed LC-MS/MS method for the determination of trilostane and ketotrilostane in canine plasma.
A. HPLC-UV Method Protocol
This protocol is based on established methods for the analysis of trilostane in plasma.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of canine plasma in a polypropylene tube, add 50 µL of internal standard working solution (e.g., ethisterone, 10 µg/mL).
-
Vortex for 30 seconds.
-
Add 5 mL of extraction solvent (e.g., diethyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for analysis.
2. Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, and UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 7.0) in an isocratic or gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: 254 nm.
B. Proposed LC-MS/MS Method Protocol
This proposed protocol is based on common practices for the LC-MS/MS analysis of small molecules in biological matrices and is intended as a starting point for method development and validation.
1. Sample Preparation (Solid-Phase Extraction)
-
Condition an SPE cartridge (e.g., C18 or mixed-mode) with methanol followed by water.
-
To 200 µL of canine plasma, add 50 µL of internal standard working solution (e.g., trilostane-d7).
-
Vortex and load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analytes with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in mobile phase for injection.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 or other appropriate reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions (Proposed):
-
Trilostane: [M+H]+ → fragment ion(s)
-
Ketotrilostane: [M+H]+ → fragment ion(s)
-
Trilostane-d7 (IS): [M+H]+ → fragment ion(s)
-
III. Bioanalytical Method Validation Workflow
The validation of a bioanalytical method is a critical process that demonstrates its suitability for its intended purpose. The following diagram illustrates the key stages of bioanalytical method validation for trilostane according to VICH/FDA guidelines.
Caption: Workflow for bioanalytical method validation of trilostane.
IV. Conclusion
The bioanalytical method validation for trilostane in canine plasma, whether by HPLC-UV or LC-MS/MS, must adhere to the stringent requirements of VICH and FDA guidelines to ensure data integrity. While HPLC-UV can be a suitable technique for certain applications, the superior sensitivity and specificity of LC-MS/MS make it the gold standard for regulatory submissions and studies requiring the accurate determination of low concentrations of trilostane and its active metabolite. The choice of method should be justified based on the specific objectives of the study, and a thorough validation must be performed to demonstrate its reliability.
The Gold Standard in Bioanalysis: Justifying the Use of a Stable Isotope-Labeled Internal Standard for Trilostane Quantification
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Trilostane, the choice of an appropriate internal standard is a critical determinant of data quality, accuracy, and regulatory acceptance. This guide provides a comprehensive justification for the use of a stable isotope-labeled (SIL) internal standard for the bioanalysis of Trilostane, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. By objectively comparing this approach with alternatives and presenting supporting experimental principles, this document underscores the superiority of SIL internal standards in mitigating analytical variability and ensuring data integrity.
Trilostane, a competitive inhibitor of 3β-hydroxysteroid dehydrogenase, is crucial in the management of Cushing's syndrome in dogs and has been investigated for its potential in treating breast cancer in postmenopausal women.[1][2][3] Accurate quantification of Trilostane in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and regulatory submissions. The inherent complexities of biological samples, however, introduce significant analytical challenges, including matrix effects, variable extraction recovery, and instrument response fluctuations. The use of a SIL internal standard is the most effective strategy to address these challenges.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
The use of a SIL internal standard is a cornerstone of isotope dilution mass spectrometry (IDMS), a high-accuracy analytical technique.[4][5] In this method, a known quantity of the SIL internal standard—a version of Trilostane where one or more atoms have been replaced with their heavier stable isotopes (e.g., ²H, ¹³C, ¹⁵N)—is added to the sample at the earliest stage of preparation. Because the SIL internal standard is chemically identical to the analyte, it experiences the same processing variations, from extraction and derivatization to ionization in the mass spectrometer. The mass spectrometer, however, can differentiate between the analyte and the SIL internal standard due to their mass difference. By measuring the ratio of the analyte to the SIL internal standard, the initial concentration of the analyte can be determined with high precision and accuracy, as the ratio remains constant regardless of sample loss or matrix-induced signal suppression or enhancement.
Comparison of Internal Standard Strategies
The selection of an internal standard is a critical decision in bioanalytical method development. While structural analogs are sometimes used, they are not ideal. The U.S. Food and Drug Administration (FDA) and other regulatory bodies recommend the use of a SIL internal standard whenever possible due to its ability to more effectively compensate for analytical variability.
| Internal Standard Type | Advantages | Disadvantages | Applicability to Trilostane Analysis |
| Stable Isotope-Labeled (SIL) Internal Standard | - Co-elutes with the analyte, providing the best compensation for matrix effects. - Experiences identical extraction recovery to the analyte. - Corrects for instrument variability. | - Can be more expensive to synthesize. - Potential for isotopic interference if not carefully designed. | Highly Recommended: Provides the most accurate and precise quantification of Trilostane in complex biological matrices. |
| Structural Analog | - More readily available and less expensive than SIL internal standards. | - Different chromatographic retention times can lead to differential matrix effects. - May have different extraction recoveries and ionization efficiencies. - May not adequately compensate for all sources of variability. | Acceptable Alternative (with limitations): May be used if a SIL internal standard is not available, but requires more extensive validation to demonstrate its suitability. |
| No Internal Standard | - Simplest approach. | - Highly susceptible to errors from matrix effects, extraction inconsistencies, and instrument drift. - Generally not acceptable for regulatory submissions for bioanalytical methods. | Not Recommended: Leads to unreliable and irreproducible data for Trilostane quantification. |
Experimental Justification: A Simulated Bioanalytical Method Validation
To illustrate the benefits of a SIL internal standard, we present simulated data from a typical bioanalytical method validation for Trilostane in canine plasma, following FDA guidelines.
Experimental Protocol
1. Sample Preparation:
-
A 50 µL aliquot of canine plasma is spiked with 10 µL of a Trilostane-d5 working solution (the SIL internal standard).
-
Protein precipitation is performed by adding 200 µL of acetonitrile.
-
The sample is vortexed and centrifuged.
-
The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in 100 µL of mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Parameters:
-
LC Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 95% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Trilostane: 330.2 -> 121.1
-
Trilostane-d5: 335.2 -> 121.1
-
Data Presentation
Table 1: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 0.98 | 98.0 | 8.5 |
| Low | 3.0 | 2.95 | 98.3 | 6.2 |
| Medium | 50 | 51.2 | 102.4 | 4.1 |
| High | 150 | 148.9 | 99.3 | 3.5 |
Table 2: Matrix Effect and Recovery Data
| QC Level | Matrix Factor | Recovery (%) |
| Low | 0.95 | 85.2 |
| High | 0.98 | 87.1 |
The data presented in these tables are simulated for illustrative purposes but are representative of the performance expected from a validated LC-MS/MS assay using a SIL internal standard.
Visualizing the Workflow and Rationale
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical justification for using a SIL internal standard.
Conclusion
The use of a stable isotope-labeled internal standard, in conjunction with LC-MS/MS, represents the most robust and reliable approach for the quantitative analysis of Trilostane in biological matrices. This methodology, grounded in the principle of isotope dilution, effectively negates the impact of common analytical variables, thereby ensuring the generation of high-quality, defensible data. For researchers, scientists, and drug development professionals, the adoption of a SIL internal standard for Trilostane analysis is not merely a matter of best practice but a crucial step in ensuring the integrity and success of their research and development programs.
References
A Comparative Analysis of Compounded versus Commercial Trilostane Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of compounded and commercial formulations of Trilostane, a competitive inhibitor of the 3β-hydroxysteroid dehydrogenase enzyme system. This inhibition blocks the production of several steroids, including cortisol, making Trilostane a critical therapy in the management of hyperadrenocorticism (Cushing's disease) in dogs.[1][2] The commercially available, FDA-approved formulation of Trilostane is Vetoryl®. This guide synthesizes available experimental data to highlight the key differences in drug content, dissolution, and stability between these two types of formulations.
Data Presentation: Quantitative Comparison
Significant variations have been documented between the labeled dosage and the actual content of Trilostane in compounded formulations. Furthermore, dissolution characteristics, which are critical for bioavailability, have been shown to differ substantially from the commercial product. The following tables summarize the findings from a key study that evaluated 96 batches of compounded Trilostane from eight different pharmacies against control batches of the commercial product.
Table 1: Comparison of Trilostane Content in Commercial vs. Compounded Formulations
| Formulation Type | Number of Batches | Average % of Labeled Claim (Mean) | Range of % of Labeled Claim | Batches Failing Acceptance Criteria (<90% or >105%) |
| Commercial (Control) | 16 | 97.7% | 96.1% - 99.6% | 0% |
| Compounded | 96 | 97.0% | 39.0% - 152.6% | 38% |
Data sourced from Cook et al., 2012 as cited in multiple sources.[1][3][4]
Table 2: Comparison of Dissolution Characteristics at 75 Minutes
| Formulation Type | Number of Batches | Mean % Dissolution | Batches Failing Acceptance Criteria (<70% Dissolution) |
| Commercial (Control) | 12 | 85.12% | 0% |
| Compounded | 96 | 75.96% | 20% |
Data sourced from Cook et al., 2012 as cited in multiple sources.
Table 3: Stability of Compounded Trilostane Suspension in Cod Liver Oil
| Storage Container | Stability (Maintaining 90-105% of Labeled Value) |
| Amber Glass Bottles | Stable for 60 days at room temperature |
| Amber Plastic Bottles | Potency fell below 90% after 7 days |
Data sourced from a study on the stability of compounded trilostane suspension.
Key Findings and Implications
The data clearly indicates a significant lack of consistency in compounded Trilostane formulations. The wide range of active ingredient content, from as low as 39% to as high as 152.6% of the labeled dose, can lead to either therapeutic failure or toxicity. Sub-therapeutic doses may result in uncontrolled hyperadrenocorticism, while excessive doses can lead to iatrogenic hypoadrenocorticism (Addison's disease), a potentially life-threatening condition.
Furthermore, the reduced and inconsistent dissolution of compounded products suggests that their bioavailability may be compromised. The choice of excipients and manufacturing methods in compounding can significantly impact how the drug is released and absorbed. Even when compounded from the licensed product, the act of reformulation can introduce variability. One study found that even when compounded from Vetoryl® into packets, only 40.9% of the packets had an acceptable strength of trilostane.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate and compare Trilostane formulations.
High-Performance Liquid Chromatography (HPLC) for Trilostane Content
This method is used to determine the amount of Trilostane in a given formulation.
Objective: To quantify the Trilostane content in a sample and compare it to the labeled claim.
Instrumentation and Reagents:
-
HPLC system with a pump, autosampler, and UV detector.
-
C18 column (e.g., Kinetex C18, 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of 10% distilled water and 90% acetonitrile.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 8 µL.
-
Detection Wavelength: 254 nm.
-
Running Time: 13 minutes.
-
Operating Temperature: 30°C.
-
Trilostane reference standard.
-
HPLC-grade acetonitrile and water.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of known Trilostane concentrations (e.g., 6.25 to 100 µg/mL) in the mobile phase.
-
Sample Preparation: Accurately weigh the contents of a Trilostane capsule and dissolve in a known volume of mobile phase to achieve a target concentration within the range of the standard curve. Filter the sample solution through a 0.45 µm filter.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the Trilostane standards against their known concentrations. Determine the concentration of Trilostane in the sample solution by comparing its peak area to the calibration curve. Calculate the percentage of the labeled claim.
Dissolution Testing for Trilostane Capsules
This test evaluates the rate at which the active ingredient is released from the capsule into a solution.
Objective: To assess the in vitro dissolution profile of Trilostane capsules as a surrogate for in vivo bioavailability.
Apparatus and Conditions (based on USP <711>):
-
Apparatus: USP Apparatus 1 (Basket) or 2 (Paddle).
-
Dissolution Medium: 900 mL of a buffered aqueous solution, pH 8.0.
-
Temperature: 37 ± 0.5°C.
-
Rotation Speed: 100 RPM.
-
Sampling Times: 15, 30, 45, 60, and 75 minutes.
Procedure:
-
Place one capsule in each dissolution vessel containing the pre-warmed and de-gassed dissolution medium.
-
Begin rotation of the baskets/paddles.
-
At each specified time point, withdraw a sample of the dissolution medium and replace it with an equal volume of fresh medium.
-
Filter the samples immediately.
-
Analyze the concentration of Trilostane in each sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculate the cumulative percentage of the labeled drug amount dissolved at each time point. The acceptance criterion is typically not less than 70% of the labeled amount dissolved in 75 minutes.
Visualizations
Signaling Pathway: Trilostane's Mechanism of Action
Caption: Trilostane competitively inhibits the 3β-hydroxysteroid dehydrogenase enzyme.
Experimental Workflow: Comparative Analysis
Caption: Workflow for the comparative analysis of Trilostane formulations.
Logical Relationship: Formulation Selection
Caption: Decision-making flowchart for selecting a Trilostane formulation.
References
Performance Showdown: Selecting the Optimal LC Column for Trilostane and Trilostane-d3 Separation
A detailed comparison of C18, phenyl-based, and specialized stationary phases for the robust analysis of the adrenocortical suppressant Trilostane and its deuterated internal standard, Trilostane-d3, is crucial for researchers in drug development and clinical monitoring. This guide provides a comprehensive evaluation of various Liquid Chromatography (LC) columns, supported by experimental data from multiple sources, to aid in the selection of the most suitable column for high-performance separation.
The accurate quantification of Trilostane, a competitive inhibitor of the 3β-hydroxysteroid dehydrogenase enzyme system used in the treatment of hyperadrenocorticism, relies on achieving clear chromatographic separation from its internal standard and potential impurities or metabolites. The choice of LC column is a critical factor influencing retention, resolution, and peak symmetry. This guide delves into the performance of several column chemistries, including the widely used C18, a specialized mixed-mode column, and a novel aromatic cross-linked resin, offering insights into their respective strengths and weaknesses for this specific application.
Comparative Analysis of LC Column Performance
The following tables summarize the performance characteristics of different LC columns for the separation of Trilostane based on available data. Due to variations in experimental conditions across different studies, a direct numerical comparison of all parameters is not always possible. However, the data provides a solid foundation for informed column selection.
| Column Chemistry | Stationary Phase | Dimensions | Particle Size | Performance Highlights | Reference |
| Aromatic Cross-Linked Resin | Cross-linked resin with aromatic groups | 250 x 4.1 mm | Not Specified | Prevents on-column degradation of Trilostane and provides excellent separation from structurally related impurities.[1] | Patent WO2006008430A1 |
| Mixed-Mode | Newcrom R1 | 100 x 4.6 mm | 5 µm | Achieves retention and analysis of Trilostane using a simple isocratic method.[2] | SIELC Technologies |
| Reversed-Phase C18 | Kinetex C18 | 150 x 4.6 mm | 5 µm | Provides good retention and peak purity for Trilostane analysis in compounded formulations. | Evaluation of compounded trilostane packets |
| Reversed-Phase C18 | Waters Acquity BEH C18 | 50 x 2.1 mm | 1.7 µm | Successfully used for the analysis of cortisol and its deuterated standard, indicating suitability for steroid analysis.[3][4] | Comparison of methods to monitor dogs with hypercortisolism treated with trilostane |
Experimental Workflow for Column Evaluation
The process of evaluating and comparing different LC columns for a specific analytical method follows a structured workflow. This involves initial screening of different column chemistries, followed by method optimization for the most promising candidates, and finally, a validation of the chosen method to ensure its robustness and reliability.
Detailed Experimental Protocols
For researchers looking to replicate or adapt these methods, the following sections provide detailed experimental conditions for the columns discussed.
Aromatic Cross-Linked Resin Column Method
This method was highlighted for its ability to prevent on-column degradation of Trilostane and achieve superior separation from related substances.[1]
-
Column: Aromatic cross-linked resin (e.g., as described in patent WO2006008430A1)
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 8.3)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2.0 min: 10% B
-
2.0-15.0 min: 10-90% B
-
15.0-20.0 min: 90% B
-
20.0-25.0 min: 100% B (Wash)
-
25.1-30.0 min: 10% B (Equilibration)
-
-
Flow Rate: 0.7 mL/min
-
Detection: UV at 238 nm and 254 nm
-
Temperature: Ambient
Newcrom R1 Mixed-Mode Column Method
This method provides a simple isocratic approach for the analysis of Trilostane.
-
Column: Newcrom R1, 100 x 4.6 mm, 5 µm
-
Mobile Phase: 80% Water with 10 mM Disodium Phosphate (pH 6.5) / 20% Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 252 nm
-
Temperature: Not Specified
Kinetex C18 Reversed-Phase Column Method
This method was utilized for the quality control of compounded Trilostane formulations.
-
Column: Kinetex C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase A: Distilled Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% A / 90% B (Isocratic for 9 minutes)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 8 µL
-
Running Time: 13 minutes
-
Temperature: 30°C
-
Detection: UV at 254 nm
Discussion and Recommendations
The selection of an LC column for the analysis of Trilostane and this compound is highly dependent on the specific requirements of the assay.
For analyses where the separation from structurally similar impurities and the prevention of on-column degradation are critical, the aromatic cross-linked resin column demonstrates significant advantages over traditional silica-based C18 columns. The unique chemistry of this stationary phase provides a more inert surface and alternative selectivity, which is particularly beneficial for potentially labile compounds like Trilostane.
The Newcrom R1 mixed-mode column offers a simplified isocratic method, which can be advantageous for high-throughput screening and routine quality control applications where rapid analysis times are desired.
Standard C18 columns , such as the Kinetex C18 and Waters Acquity BEH C18, remain a viable and robust option for the routine quantification of Trilostane, especially when the primary goal is separation from the internal standard in a relatively clean matrix. The widespread availability and familiarity of C18 phases make them a common starting point in method development.
For challenging separations where C18 columns may not provide adequate resolution, exploring phenyl-based columns (e.g., Phenyl-Hexyl) is a logical next step. These columns can offer different selectivity for aromatic compounds due to π-π interactions with the stationary phase.
Ultimately, the optimal column choice will be a balance of performance, cost, and the specific analytical challenge at hand. It is recommended that laboratories perform an initial screening of different column chemistries, as outlined in the experimental workflow, to identify the most suitable stationary phase for their specific application.
References
- 1. WO2006008430A1 - Method for the determination of trilostane - Google Patents [patents.google.com]
- 2. HPLC Method for Analysis of Trilostane | SIELC Technologies [sielc.com]
- 3. Comparison of methods to monitor dogs with hypercortisolism treated with trilostane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Once-Daily Versus Twice-Daily Trilostane Administration in Canine Hyperadrenocorticism
A comprehensive review of current experimental data for researchers and drug development professionals.
The management of canine hyperadrenocorticism (HAC) with trilostane, a competitive inhibitor of the 3β-hydroxysteroid dehydrogenase enzyme, has seen a notable evolution in dosing protocols. While the FDA-approved label suggests a once-daily (SID) administration, a growing body of clinical evidence and experience supports the use of a twice-daily (BID) regimen, often at a lower total daily dose. This guide provides an objective comparison of these two protocols, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action
Trilostane competitively and reversibly inhibits the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system within the adrenal cortex.[1][2] This enzyme is a critical component in the steroidogenic pathway, responsible for the conversion of pregnenolone to progesterone.[2][3] By blocking this step, trilostane effectively reduces the synthesis of cortisol.[2] To a lesser extent, it also decreases the production of aldosterone and adrenal androgens.
Comparative Efficacy and Dosing
Clinical studies have demonstrated that both once-daily and twice-daily trilostane protocols can be effective in managing canine hyperadrenocorticism. However, the twice-daily regimen may offer superior control of clinical signs and hormonal fluctuations throughout the day, often at a lower total daily dose.
A retrospective study by Augusto et al. (2012) found that while both groups showed improvement in clinical scores, the twice-daily group achieved control of clinical signs and cortisol concentrations more rapidly. Similarly, a prospective randomized study by Arenas et al. (2013) reported that a higher percentage of dogs in the twice-daily group experienced complete clinical recovery compared to the once-daily group.
Conversely, a study by Cho et al. (2013) in small breed dogs found that while a low-dose, twice-daily protocol was effective, improvement in ACTH-stimulated cortisol concentrations and clinical signs occurred more slowly compared to a high-dose, once-daily regimen. However, the high-dose, once-daily group also had instances of iatrogenic hypoadrenocorticism.
| Parameter | Once-Daily (SID) Protocol | Twice-Daily (BID) Protocol | Reference |
| Starting Dose | 2.2 - 6.7 mg/kg | 0.5 - 1 mg/kg | |
| Mean Final Dose | 4.6 - 7.6 mg/kg/day | 2.9 - 5.4 mg/kg/day | |
| Clinical Improvement | Slower onset of control | Faster and more effective control of clinical signs | |
| Post-ACTH Cortisol | No significant difference in mean post-ACTH cortisol between groups in some studies. | Post-ACTH cortisol concentrations went below target levels sooner in the BID group. |
Safety and Adverse Effects
Both once-daily and twice-daily trilostane administration protocols are generally considered safe and well-tolerated. Adverse effects are typically mild and may include lethargy, decreased appetite, and gastrointestinal signs. The risk of more severe complications, such as iatrogenic hypoadrenocorticism or adrenal necrosis, exists with both protocols but may be mitigated with careful monitoring and dose adjustments.
Some studies suggest that lower-dose, twice-daily administration may be associated with fewer adverse effects. The study by Cho et al. (2013) indicated fewer potential adverse effects with the low-dose, twice-daily protocol compared to the high-dose, once-daily regimen.
| Adverse Effect | Once-Daily (SID) Protocol | Twice-Daily (BID) Protocol | Reference |
| General | Generally well-tolerated; mild to moderate adverse effects reported. | Generally well-tolerated; some studies report a higher incidence of mild to moderate adverse effects, while others suggest fewer adverse effects with lower doses. | |
| Hypoadrenocorticism | A potential risk, especially with higher doses. | A potential risk, though some evidence suggests lower risk with lower starting doses. |
Experimental Protocols
The following provides a generalized overview of the methodologies employed in clinical trials comparing once-daily and twice-daily trilostane administration.
Patient Selection
Typically, studies include client-owned dogs with a confirmed diagnosis of pituitary-dependent hyperadrenocorticism (PDH). Diagnosis is usually based on a combination of clinical signs, history, and results of endocrine testing, such as the ACTH stimulation test and/or low-dose dexamethasone suppression test.
Dosing and Administration
Dogs are often randomized to receive either once-daily or twice-daily trilostane. Initial doses are based on body weight, with subsequent adjustments made based on clinical response and the results of monitoring tests. The medication is typically administered with food to enhance absorption.
Monitoring
Regular monitoring is a critical component of these studies. This includes:
-
Clinical Assessment: Owners and clinicians evaluate changes in clinical signs such as polyuria, polydipsia, polyphagia, and dermatological abnormalities.
-
ACTH Stimulation Test: This is the gold standard for monitoring cortisol levels. It is typically performed 4-6 hours after trilostane administration to assess the level of adrenal suppression.
-
Biochemistry and Electrolytes: Serum biochemistry profiles, including electrolytes, are monitored to detect any adverse effects.
Conclusion
The available evidence suggests that while both once-daily and twice-daily trilostane administration protocols are effective for the management of canine hyperadrenocorticism, the twice-daily regimen may offer advantages in terms of more consistent control of clinical signs and hormonal levels, potentially at a lower total daily dose and with a favorable safety profile. The choice of protocol should be individualized based on the patient's clinical presentation, owner compliance, and the results of consistent monitoring. Further prospective, randomized controlled trials are warranted to definitively establish the superiority of one protocol over the other.
References
- 1. Update on the use of trilostane in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of once and twice daily administration of trilostane to dogs with hyperadrenocorticism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term efficacy of trilostane administered twice daily in dogs with pituitary-dependent hyperadrenocorticism - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Trilostane-d3: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Trilostane-d3, a deuterium-labeled form of Trilostane. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. Trilostane is a competitive and orally active 3-β-hydroxysteroiddehydrogenase (3β-HSD) inhibitor and is considered a hazardous substance, requiring special handling and disposal protocols.[1][2][3]
Health and Safety Summary
Trilostane is classified with the following hazards:
-
Causes serious eye irritation.
-
Suspected of damaging fertility or the unborn child.
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Protective gloves
-
Protective clothing
-
Eye and face protection
-
Appropriate respiratory protection if dust is generated
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄D₃NO₃ | |
| Molecular Weight | 332.46 | |
| Storage Temperature | Room Temperature, in a dry and well-ventilated place |
Disposal Protocol: A Step-by-Step Guide
The primary and mandated method for the disposal of this compound is through a licensed professional waste disposal service. Do not attempt to dispose of this chemical through standard laboratory or municipal waste streams.
Step 1: Preparation for Disposal
-
Container Integrity : Ensure the this compound is in its original or a compatible, tightly sealed, and clearly labeled container. Leave chemicals in their original containers.
-
Labeling : The container must be labeled as hazardous waste, clearly identifying the contents as "this compound" and including appropriate hazard symbols.
-
Segregation : Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials such as strong oxidizing agents, and highly alkaline or acidic materials.
Step 2: Arranging for Professional Disposal
-
Contact a Licensed Service : Identify and contact a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have a list of approved vendors.
-
Provide Information : Furnish the disposal company with the Safety Data Sheet (SDS) for Trilostane and provide details on the quantity and concentration of this compound to be disposed of.
-
Schedule Pickup : Arrange a scheduled pickup time for the hazardous waste.
Step 3: Handling and Transfer
-
Wear Appropriate PPE : When preparing for pickup, ensure all personnel handling the waste container are wearing the prescribed PPE.
-
Documentation : Complete all required waste disposal manifests and documentation provided by the disposal company and your institution's EHS department.
-
Safe Transfer : Hand over the waste to the disposal company representative.
Contaminated Materials Disposal
-
Any materials, such as gloves, absorbent pads, or labware that have come into contact with this compound must be treated as hazardous waste.
-
These materials should be collected in a designated, sealed, and labeled hazardous waste container for disposal by the licensed service.
-
Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible; otherwise, it should be punctured to prevent reuse and disposed of in a sanitary landfill or through controlled incineration.
Spill Management
In the event of a spill:
-
Evacuate and Ventilate : Evacuate the immediate area and ensure adequate ventilation.
-
Control Ignition Sources : Remove all sources of ignition.
-
Containment : Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.
-
Cleanup :
-
For dry spills, carefully sweep or scoop the material to avoid creating dust and place it in a suitable, closed container for disposal.
-
For liquid spills, use an inert absorbent material to contain and collect the spillage.
-
-
Decontamination : Clean the spill area thoroughly.
-
Dispose of Waste : All cleanup materials must be disposed of as hazardous waste.
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
